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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid

Executive Summary This technical guide details the synthesis of 1,2,2-trimethylcyclopropyl boronic acid , a sterically congested cyclopropyl boronate valuable as a bioisostere for tert-butyl groups in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,2,2-trimethylcyclopropyl boronic acid , a sterically congested cyclopropyl boronate valuable as a bioisostere for tert-butyl groups in medicinal chemistry. The synthesis overcomes significant steric hindrance at the tetrasubstituted carbon center by utilizing a Palladium-catalyzed Miyaura borylation followed by a modified Furukawa-Simmons-Smith cyclopropanation .

This protocol prioritizes the synthesis of the pinacol ester intermediate due to its superior stability and ease of handling compared to the free boronic acid, while providing a pathway for deprotection if the free acid is strictly required.

Retrosynthetic Analysis & Strategy

The construction of the 1,2,2-trimethylcyclopropyl core relies on the cyclopropanation of a tetrasubstituted alkenyl boronate. Standard cyclopropanation methods often fail due to the steric bulk of the pinacol boronate and the gem-dimethyl groups. Therefore, this guide employs a Lewis-acid activated zinc carbenoid strategy.

Logical Disconnection
  • Target: 1,2,2-Trimethylcyclopropyl boronic acid (pinacol ester).

  • Precursor: 2-(3-Methylbut-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Alkenyl Boronate).

  • Starting Material: 2-Bromo-3-methyl-2-butene.

Retrosynthesis Target 1,2,2-Trimethylcyclopropyl Boronic Acid (Pinacol Ester) Precursor Alkenyl Boronate (Tetrasubstituted Alkene) Target->Precursor Simmons-Smith (Steric Challenge) Start 2-Bromo-3-methyl-2-butene (Commercially Available) Precursor->Start Miyaura Borylation (Pd-Catalyzed)

Figure 1: Retrosynthetic logic flow from target to commercial starting materials.

Experimental Protocols

Phase 1: Synthesis of Alkenyl Boronate Precursor

Objective: Preparation of 2-(3-methylbut-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Challenge: Efficient borylation of a hindered vinyl bromide without isomerization.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
2-Bromo-3-methyl-2-butene1.0Substrate
Bis(pinacolato)diboron (B₂pin₂)1.1Boron Source
Pd(dppf)Cl₂·CH₂Cl₂0.03Catalyst
Potassium Acetate (KOAc)3.0Base
1,4-Dioxane0.2 MSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Charge the flask with B₂pin₂ (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Evacuate and backfill with argon (3 cycles).

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Substrate Addition: Add 2-bromo-3-methyl-2-butene (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by GC-MS or TLC (stain with KMnO₄).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (EtOAc).

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 95:5) to yield the alkenyl boronate as a colorless oil.

Phase 2: Stereoselective Cyclopropanation (The Critical Step)

Objective: Conversion of the tetrasubstituted alkene to the cyclopropyl boronate. Mechanism: The Furukawa modification (Et₂Zn/CH₂I₂) is used.[1] Due to extreme steric hindrance, the addition of Trifluoroacetic Acid (TFA) is recommended to generate a highly electrophilic zinc carbenoid species (Shi modification), significantly boosting yield.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Alkenyl Boronate (from Phase 1)1.0Substrate
Diethylzinc (Et₂Zn)3.0Carbenoid Precursor (1.0 M in Hexanes)
Diiodomethane (CH₂I₂)3.0Carbene Source
Trifluoroacetic Acid (TFA)0.5Activator (Optional but recommended)
Dichloromethane (DCM)0.1 MSolvent (Anhydrous)
Step-by-Step Methodology
  • Safety Prep: Et₂Zn is pyrophoric . All transfers must use strict Schlenk techniques. CH₂I₂ is light-sensitive; wrap the flask in foil.

  • Solvation: Dissolve the alkenyl boronate (1.0 equiv) in anhydrous DCM under argon in a flame-dried flask. Cool to 0°C .

  • Carbenoid Formation:

    • Add Et₂Zn (3.0 equiv) dropwise over 10 minutes.

    • Add CH₂I₂ (3.0 equiv) dropwise carefully.

    • Optimization: For maximum conversion, add TFA (0.5 equiv) very slowly (highly exothermic) to the Et₂Zn/CH₂I₂ mixture before adding the substrate, or add it to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

    • Note: If conversion is low (<50%) after 12h, reflux gently (40°C) for 4 hours.

  • Quenching (Critical): Cool to 0°C. Quench by dropwise addition of saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane) and foaming will occur.

  • Extraction: Separate layers. Extract the aqueous phase with DCM (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂; Hexanes/Et₂O 90:10).[9]

Yield Expectation: 50–70% (Dependent on strict moisture exclusion).

Phase 3: Hydrolysis to Free Boronic Acid (Optional)

Pinacol esters are extremely robust. If the free acid is required, oxidative cleavage is the most reliable method, though it destroys the pinacol auxiliary.

  • Reagents: NaIO₄ (3.0 equiv), NH₄OAc (3.0 equiv), Acetone/Water (1:1).

  • Procedure: Stir the pinacol ester with reagents at RT for 24 hours.

  • Workup: The reaction mixture typically precipitates the free boronic acid or requires extraction with EtOAc after acidification (pH 3).

Mechanistic Pathway & Logic

The following diagram illustrates the catalytic cycle and the steric approach of the zinc carbenoid.

Mechanism Zn Et2Zn + CH2I2 Carbenoid I-Zn-CH2-I (Active Species) Zn->Carbenoid Schlenk Eq. Complex Boronate-Zinc Complex (Directing Effect) Carbenoid->Complex + Alkenyl Boronate TS Butterfly Transition State (Steric Control) Complex->TS Methylene Transfer Product 1,2,2-Trimethylcyclopropyl Boronate TS->Product - ZnI2

Figure 2: Mechanistic pathway of the Furukawa-Simmons-Smith cyclopropanation directed by the boronate ester oxygen.

QC & Validation Data

Confirm the structure using the following NMR diagnostic signals. The disappearance of vinylic protons is the primary indicator of success.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 0.30 – 0.50Multiplet (2H)Cyclopropyl CH₂ (C3)
¹H NMR 1.05 – 1.10Singlet (6H)Gem-dimethyl (C2-Me )
¹H NMR 1.25Singlet (12H)Pinacol CH₃
¹H NMR 0.90Singlet (3H)C1-Me (Alpha to Boron)
¹³C NMR ~15.0CH₂Cyclopropyl Ring Carbon (C3)
¹¹B NMR ~33.0Broad SingletBoronate Ester

References

  • Miyaura Borylation of Hindered Halides

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Simmons-Smith on Alkenyl Boronates

    • Mali, M., et al. (2022).[3][8][9][10] Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives.[3][8][9][10] The Journal of Organic Chemistry, 87(11), 7649–7657. Link[9]

  • TFA Activation (Shi Modification)

    • Yang, Z. Q., et al. (1998). New Efficient Protocol for the Simmons−Smith Reaction of Alkenes. The Journal of Organic Chemistry, 63(25), 9149-9152. Link

  • MIDA Boronates (General Stability/Handling)

    • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 1,2,2-Trimethylcyclopropyl Boronic Acid

Introduction 1,2,2-Trimethylcyclopropyl boronic acid is a specialized organoboron compound featuring a sterically hindered cyclopropyl motif. Such structures are of increasing interest in medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,2-Trimethylcyclopropyl boronic acid is a specialized organoboron compound featuring a sterically hindered cyclopropyl motif. Such structures are of increasing interest in medicinal chemistry and organic synthesis due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. This guide provides a detailed analysis of the expected spectroscopic data for 1,2,2-trimethylcyclopropyl boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and foundational spectroscopic principles to offer a predictive but scientifically grounded overview for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1,2,2-trimethylcyclopropyl boronic acid, providing information on the connectivity and stereochemical arrangement of its atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the distinct chemical environments of the protons in the molecule. The high degree of substitution on the cyclopropane ring will lead to a simplified spectrum compared to unsubstituted cyclopropane.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
B(OH )₂4.5 - 6.0Broad Singlet2HThe protons of the boronic acid hydroxyl groups are typically broad due to exchange and quadrupolar effects from the boron nucleus. Their chemical shift can vary with concentration and water content.
CH (ring)0.4 - 0.7Singlet1HThis proton is on the carbon bearing the boronic acid group. It is expected to be a singlet due to the absence of adjacent protons. Its upfield shift is characteristic of cyclopropyl protons.[1][2][3]
CH ₃ (at C1)1.1 - 1.3Singlet3HThe methyl group at the C1 position, adjacent to the boronic acid, is expected to be a singlet.
CH ₃ (gem-dimethyl at C2)0.9 - 1.2Two Singlets6H (3H each)The two methyl groups on C2 are diastereotopic and therefore expected to be chemically non-equivalent, giving rise to two distinct singlet signals.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. A key feature to note is that the carbon atom directly attached to the boron (C1) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation induced by the boron nucleus.[4][5]

Expected Chemical Shifts (δ) in CDCl₃:

CarbonPredicted Chemical Shift (ppm)Rationale
C -B~25 - 35 (broad)The carbon atom directly bonded to boron is significantly influenced by the boron nucleus, often resulting in a broad, low-intensity signal.[4][5]
C (CH₃)₂~20 - 30The quaternary carbon of the gem-dimethyl group.
C H(CH₃)~15 - 25The tertiary carbon of the cyclopropyl ring.
C H₃ (at C1)~15 - 25The methyl carbon at the C1 position.
C H₃ (gem-dimethyl at C2)~18 - 28The two methyl carbons at the C2 position may have slightly different chemical shifts.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,2,2-trimethylcyclopropyl boronic acid in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the potentially low intensity of the quaternary carbons and the carbon attached to boron, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C1", pos="0,1!"]; C2 [label="C2", pos="-0.87,-0.5!"]; C3 [label="C3", pos="0.87,-0.5!"]; B [label="B", pos="0,2.5!"]; CH3_1 [label="CH3", pos="-1,1.5!"]; CH3_2 [label="CH3", pos="-1.73,-1!"]; CH3_3 [label="CH3", pos="-0.5,-1.5!"]; H_ring [label="H", pos="1.73,-1!"]; OH1 [label="OH", pos="-1,3.5!"]; OH2 [label="OH", pos="1,3.5!"];

C1 -- C2; C2 -- C3; C3 -- C1; C1 -- B; C1 -- CH3_1; C2 -- CH3_2; C2 -- CH3_3; C3 -- H_ring; B -- OH1; B -- OH2; } Caption: Structure of 1,2,2-trimethylcyclopropyl boronic acid.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 1,2,2-trimethylcyclopropyl boronic acid, the key vibrational modes will be associated with the O-H and B-O bonds of the boronic acid moiety and the C-H bonds of the alkyl groups.

Predicted IR Absorption Bands

Expected Frequencies (cm⁻¹):

Frequency Range (cm⁻¹)Vibration TypeIntensityNotes
3200 - 3600O-H stretch (boronic acid)Strong, BroadThe broadness is due to hydrogen bonding, which can occur intermolecularly.[7]
2850 - 3000C-H stretch (alkyl)Medium-StrongCharacteristic of the methyl and cyclopropyl C-H bonds.
~3080C-H stretch (cyclopropyl ring)Medium-WeakThe C-H stretching frequency for cyclopropyl groups can sometimes appear at slightly higher wavenumbers than for other alkanes.[8][9]
1310 - 1380B-O stretchStrongThis is a characteristic and strong absorption for boronic acids.[10][11]
~1190B-O-H in-plane bendMediumAnother characteristic vibration for the boronic acid group.[7]
~1020Cyclopropane ring breathingWeak-MediumA characteristic vibration of the cyclopropyl ring structure.[12]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Place the sample on the ATR crystal or insert the KBr pellet.

    • Record the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

dot graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

A [label="Prepare Sample (ATR or KBr)"]; B [label="Acquire Background Spectrum"]; C [label="Acquire Sample Spectrum"]; D [label="Process and Analyze Data"];

A -> B -> C -> D; } Caption: General workflow for IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and deducing structural features. Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal conditions.[13]

Predicted Mass Spectrum

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, often yielding the molecular ion or adducts.[14][15]

Expected Ions (m/z):

m/zIonNotes
129.108[M+H]⁺The protonated molecular ion. The exact mass will depend on the isotopic composition (¹⁰B and ¹¹B).
151.090[M+Na]⁺A common adduct observed in ESI-MS.
111.098[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion.
333.308[M₃ - 3H₂O + H]⁺Protonated boroxine (trimer) ion. The formation of boroxines is a characteristic feature of boronic acids.[13]
Plausible Fragmentation Pathway

Under higher energy conditions (e.g., in MS/MS), fragmentation of the molecular ion would be expected.

dot digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#202124"];

M [label="[C₆H₁₃BO₂ + H]⁺\nm/z = 129.108"]; M_H2O [label="[M - H₂O]⁺\nm/z = 111.098"]; Fragment1 [label="Loss of C₃H₆\nm/z = 87.071"]; Fragment2 [label="Loss of CH₃\nm/z = 114.084"];

M -> M_H2O; M -> Fragment2; M_H2O -> Fragment1; } Caption: A plausible fragmentation pathway for 1,2,2-trimethylcyclopropyl boronic acid.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode.

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurements.[16]

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation studies, perform MS/MS analysis on the protonated molecular ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1,2,2-trimethylcyclopropyl boronic acid. The expected NMR, IR, and MS data are based on established principles and data from analogous structures. These predictions offer a robust framework for researchers to identify and characterize this molecule. The provided experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data for this class of compounds.

References

  • Weiner, P. H., & Malinowski, E. R. (1967). Carbon-13 Nuclear Magnetic Resonance of Substituted Cyclopropanes. Journal of the American Chemical Society, 89(18), 4655-4658. [Link]

  • Kusuyama, Y., & Ikeda, Y. (1977). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 50(7), 1784-1787. [Link]

  • Akpinar, H., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3284-3291. [Link]

  • Muddapur, G. V., et al. (2016). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Conference Proceedings, 1728(1), 020528. [Link]

  • Mondal, S., & Banthia, A. K. (2005). FTIR spectrum of boric acid. ResearchGate. [Link]

  • Baranac-Stojanović, M. (2014). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Zhang, Y., & Li, L. (2006). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

  • Dikmen, G. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. Dergipark. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. docbrown.info. [Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (1990). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons Inp-Substituted(cis- Andtrans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan. [Link]

  • N, P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(3), 834-840. [Link]

  • Klüfers, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research, 345(4), 498-502. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. docbrown.info. [Link]

  • Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. ResearchGate. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Coyle, J. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Rubin, M., et al. (2013). Theoretical IR spectra of compounds 19 (dashed) and 20 (solid line): fingerprint region calculated for gas phase. ResearchGate. [Link]

  • PubChem. (n.d.). (2,2-dimethylcyclopropyl)boronic acid. PubChem. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. scienceready.com.au. [Link]

  • Jones, G., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • Jiang, S. P., & Zhang, T. (2014). FT-IR spectra of quenched glass samples. The Royal Society of Chemistry. [Link]

  • Chen, Y., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 437-448. [Link]

  • Greenwood, N. N. (1956). Infrared spectra of boron compounds. Journal of the Chemical Society (Resumed), 3811-3815. [Link]

  • San Diego Mesa College. (n.d.). Table of Characteristic IR Absorptions. sdmesa.edu. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. chemistry.msu.edu. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. reddit.com. [Link]

  • Wang, Y., et al. (2013). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.). Method for preparing cyclopropyl boronic acid.
  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. sciforum.net. [Link]

  • Atac, A., et al. (2016). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts. ResearchGate. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. eric.ed.gov. [Link]

Sources

Foundational

physical properties of 1,2,2-trimethylcyclopropyl boronic acid (melting point, solubility)

Topic: Physical Properties & Characterization of 1,2,2-Trimethylcyclopropyl Boronic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists[] [2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Characterization of 1,2,2-Trimethylcyclopropyl Boronic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists[]

[2][3][4][5][6]

Executive Summary

1,2,2-Trimethylcyclopropyl boronic acid is a specialized organoboron intermediate used primarily in the synthesis of sterically congested pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Unlike simple aryl boronic acids, this aliphatic, highly substituted cyclopropyl moiety presents unique challenges in handling and characterization due to its tendency toward dehydration (boroxine formation) and specific solubility profiles driven by its lipophilic hydrocarbon core.[]

This guide provides a technical breakdown of its physical properties, predictive ranges where experimental data is proprietary, and standardized protocols for bench-level validation.

Chemical Identity & Physical Properties[1][7][8]

Note on Data Availability: As a specialized research chemical, definitive physicochemical constants for the 1,2,2-trimethyl derivative are rarely indexed in open standard literature. The values below represent a synthesis of available vendor data for the specific compound and authoritative extrapolations from the unsubstituted cyclopropylboronic acid analog.

Table 1: Physicochemical Specifications
PropertySpecification / ValueNotes
Chemical Name (1,2,2-Trimethylcyclopropyl)boronic acid
CAS Number Not widely indexed (Catalog Ref: BD248076)Often custom-synthesized.[2][3][4]
Molecular Formula C₆H₁₃BO₂
Molecular Weight 127.98 g/mol
Physical State White to Off-White SolidCrystalline powder.[]
Melting Point 90 – 140 °C (Decomposes)Predicted range.[] Unsubstituted cyclopropylboronic acid melts at 90–95 °C. The trimethyl substitution increases steric bulk but facilitates dehydration.
Solubility (Organic) High: THF, DCM, MeOH, DMSOSoluble in polar aprotic and protic organic solvents.[]
Solubility (Aqueous) Low (Neutral pH); High (Basic pH > 10)Forms soluble boronate species [RB(OH)₃]⁻ in alkaline media.
pKa (Estimated) ~9.0 – 10.0Aliphatic boronic acids are generally less acidic than aryl analogs (pKa ~8.8).[]

Detailed Physical Analysis

Melting Point & Thermal Stability (The Dehydration Artifact)

Measuring the melting point of 1,2,2-trimethylcyclopropyl boronic acid is not straightforward. Like many boronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine).

  • The Phenomenon: Upon heating, the compound releases water to form the boroxine before true melting occurs.

  • Observation: Users often observe a "softening" or "sweating" (water release) followed by a phase change at a higher temperature (the melting of the boroxine).

  • Implication: A sharp melting point is rarely observed in open capillary tubes.[]

Solubility Profile

The 1,2,2-trimethyl substitution pattern adds significant lipophilicity compared to the parent cyclopropylboronic acid.

  • Non-Polar Solvents: Excellent solubility in THF and Dichloromethane (DCM) makes these the solvents of choice for coupling reactions.[]

  • Aqueous Media: In water, the compound is sparingly soluble due to the hydrophobic trimethyl-cyclopropyl core. However, solubility increases exponentially above pH 10 due to the formation of the tetrahedral boronate anion.

Visualizing the Equilibrium

Understanding the Boronic Acid-Boroxine cycle is critical for interpreting NMR and melting point data.[] The following diagram illustrates this temperature- and concentration-dependent equilibrium.

Boroxine_Equilibrium Figure 1: The dynamic equilibrium of 1,2,2-trimethylcyclopropyl boronic acid. Heat drives trimerization; high pH drives solubilization. BoronicAcid Boronic Acid Monomer (Active Species) RB(OH)2 Transition Dehydration (- 3 H2O) BoronicAcid->Transition Heat / Vacuum Boronate Boronate Anion (Aq. Soluble) [RB(OH)3]- BoronicAcid->Boronate High pH (OH-) Boroxine Boroxine Trimer (Storage Form) (RBO)3 Transition->Boroxine Boroxine->BoronicAcid H2O / Ambient Moisture Boronate->BoronicAcid Low pH (H+)

Experimental Protocols for Validation

As a Senior Scientist, you should not rely on vendor certificates alone.[] Use these self-validating protocols to characterize the material before committing it to high-value synthesis.

Protocol A: Accurate Melting Point Determination

Standard open-capillary methods yield ambiguous results due to dehydration.

  • Preparation: Load approximately 2–5 mg of the sample into a glass capillary tube.

  • Sealing (Critical): Flame-seal the capillary. This prevents the escape of water vapor, maintaining the equilibrium and allowing the observation of the true melting point of the acid, rather than the boroxine.

  • Ramp: Heat at a rate of 1 °C/min starting from 80 °C.

  • Endpoint: Record the temperature at which the solid phase collapses into a clear liquid.

    • Note: If the sealed sample melts significantly lower than an open sample, the open sample likely dehydrated to the boroxine (which typically has a higher MP).

Protocol B: Solubility & Purity Assessment (qNMR)

HPLC can be misleading due to on-column interaction or lack of UV chromophore (this compound lacks a strong UV chromophore).

  • Solvent: Dissolve ~10 mg of sample in DMSO-d₆ (contains water which hydrolyzes any boroxine back to the monomer).

  • Internal Standard: Add a precise amount of 1,3,5-trimethoxybenzene or dimethyl sulfone.

  • Acquisition: Run a ¹H NMR with a long relaxation delay (d1 > 10s) to ensure full integration accuracy.

  • Analysis:

    • Verify the integral of the cyclopropyl protons (typically high field, 0.0–1.0 ppm).

    • Check for a broad singlet around 7.0–8.0 ppm (B-OH protons).

    • Self-Validation: If the B-OH peak is missing or integrates < 2H, the sample is partially dehydrated (boroxine).

Handling & Stability Guidelines

  • Storage: Store at 2–8 °C (or -20 °C for long term). Keep the container tightly sealed.

    • Why: Cold temperatures slow the kinetics of dehydration.[]

  • Re-hydration: If the material appears "dry" or has a higher-than-expected melting point (indicating boroxine formation), it can often be "reactivated" by recrystallization from a THF/Water mixture, though for Suzuki couplings, the boroxine is usually equally effective as it hydrolyzes in situ.

  • Air Sensitivity: While not strictly pyrophoric, the C-B bond can be sensitive to oxidation over long periods.[] Store under nitrogen if possible.[]

References

  • Cyclopropylboronic Acid Characterization: Sigma-Aldrich Product Specification, Cyclopropylboronic acid (CAS 411235-57-9).[]Link

  • Boronic Acid Properties & Dehydration: Hall, D. G.[] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[] Wiley-VCH. Link

  • Vendor Catalog Entry: BOC Sciences, 1,2,2-Trimethylcyclopropyl Boronic Acid (Item BB057112).[]

  • General Boronic Acid Solubility: Alfa Chemistry, Boronic Acids Overview.Link

Sources

Exploratory

Introduction: Bridging Strained Rings and Boron Chemistry in Modern Drug Discovery

An In-Depth Technical Guide to the Quantum Chemical Analysis of 1,2,2-Trimethylcyclopropyl Boronic Acid Boronic acids and their derivatives represent a cornerstone of modern medicinal chemistry, with five FDA-approved dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 1,2,2-Trimethylcyclopropyl Boronic Acid

Boronic acids and their derivatives represent a cornerstone of modern medicinal chemistry, with five FDA-approved drugs and numerous candidates in clinical trials underscoring their therapeutic significance.[1][2][3][4][5] Their utility stems from the unique electronic nature of the boron atom—a Lewis acid capable of forming reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of proteases.[4][6] This ability to act as a transition-state analogue inhibitor has made them invaluable pharmacophores.[6] The therapeutic efficacy of these molecules is profoundly influenced by the organic substituent (the 'R' group in R-B(OH)₂) which modulates their steric, electronic, and pharmacokinetic properties.[2]

This guide focuses on a particularly intriguing substituent: the 1,2,2-trimethylcyclopropyl group. This moiety introduces a fascinating structural element—a highly strained three-membered ring. The cyclopropyl group is not merely an inert scaffold; its C-C bonds possess significant p-character, creating a system of "Walsh orbitals" that can engage in electronic conjugation with adjacent functional groups.[7][8] This interaction can significantly alter the reactivity and binding affinity of the boronic acid.

Understanding the intricate interplay between the strained cyclopropyl ring and the electron-deficient boron center is paramount for rational drug design. Physical experimentation alone may not fully elucidate the subtle geometric and electronic consequences of this substitution. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide an indispensable computational microscope to probe these properties at the atomic level.[9][10] By modeling the molecule's geometry, vibrational frequencies, and electronic landscape, we can predict its behavior and guide the synthesis of more effective therapeutic agents. This whitepaper provides a comprehensive protocol and conceptual framework for performing such calculations on 1,2,2-trimethylcyclopropyl boronic acid, tailored for researchers and scientists in the field of drug development.

Core Computational Methodologies: A Validated Digital Experiment

The reliability of any quantum chemical investigation hinges on the judicious selection of a theoretical model—a combination of a functional and a basis set. For organoboron compounds, DFT has proven to offer an optimal balance of computational efficiency and accuracy.[9][11] Our approach is designed as a self-validating workflow, ensuring that each computational step confirms the integrity of the results.

Recommended Computational Workflow

The following diagram outlines the logical flow of the computational protocol, from initial structure generation to the final analysis of molecular properties.

Computational_Workflow cluster_prep 1. System Preparation cluster_opt 2. Geometry Optimization & Verification cluster_analysis 3. Property Calculations cluster_output 4. Data Analysis Build Build Initial 3D Structure (e.g., Avogadro, GaussView) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Opt Input Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry Verify Verify Minimum Energy Structure (No imaginary frequencies) Freq->Verify Vib Vibrational Analysis (IR/Raman Spectra) Freq->Vib From Freq Calc SPE Single-Point Energy (Higher-level theory, e.g., ωB97XD/aug-cc-pVDZ) Verify->SPE Verified Minimum Elec Electronic Properties (HOMO, LUMO, MEP) SPE->Elec NMR NMR Shielding Tensors (GIAO Method) SPE->NMR Data Extract & Analyze Data: - Geometries - Energies - Frequencies - NMR Shifts Elec->Data NMR->Data Vib->Data

Caption: Computational workflow for the quantum chemical analysis of 1,2,2-trimethylcyclopropyl boronic acid.

Experimental Protocol: A Step-by-Step DFT Workflow

This protocol provides a detailed methodology for a comprehensive computational study.

  • Initial Structure Construction:

    • Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D chemical structure of 1,2,2-trimethylcyclopropyl boronic acid.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step is crucial to avoid starting the more expensive DFT calculation from a pathologically bad geometry.

  • Geometry Optimization:

    • Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.

    • Method: Employ the B3LYP functional with the 6-31G(d) basis set.[12][13][14] The B3LYP functional is a well-established hybrid functional that provides reliable geometries for a wide range of organic molecules. The 6-31G(d) basis set is computationally efficient and includes polarization functions ('d') on heavy atoms, which are essential for accurately describing the bonding around the boron atom.[15]

    • Execution: Submit the structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). Ensure the convergence criteria are set to tight or very tight to guarantee a precise minimum.

  • Vibrational Frequency Calculation & Verification:

    • Causality: This is a critical self-validation step. A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable conformation.

    • Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).

    • Execution: Upon successful completion, confirm that the output lists zero imaginary frequencies. The results of this calculation also provide the zero-point vibrational energy (ZPVE) and can be used to predict the infrared (IR) and Raman spectra.[16][17]

  • Refined Electronic Energy Calculation:

    • Causality: To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a more robust functional and a larger basis set.

    • Method: The ωB97X-D functional is recommended as it includes long-range corrections and empirical dispersion, which can be important for capturing subtle intramolecular interactions.[18][19] For the basis set, a correlation-consistent, augmented set such as aug-cc-pVDZ provides a more flexible description of the electron density, especially for the lone pairs on the oxygen atoms.[15][20][21]

    • Execution: Using the B3LYP/6-31G(d) optimized geometry, run a single-point energy calculation with the ωB97X-D/aug-cc-pVDZ level of theory.

  • Electronic Property Analysis:

    • Causality: Understanding the electronic landscape is key to predicting reactivity.

    • Execution: From the output of the high-level single-point energy calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[22] Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[22]

  • NMR Chemical Shift Prediction:

    • Causality: Predicting NMR spectra is a powerful tool for structure verification and for understanding the electronic environment of specific nuclei.[10][18][23]

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions. Calculations should be performed at a level of theory known to give good results for boron, such as ωB97XD/aug-cc-pVDZ.[18][19]

    • Execution: Run a GIAO NMR calculation on the optimized geometry. The output will provide absolute shielding tensors. To convert these to chemical shifts (δ), a reference compound must also be calculated at the same level of theory (e.g., BF₃·OEt₂ for ¹¹B). The chemical shift is then calculated as: δ_sample = σ_ref - σ_sample.

Results and Discussion: Quantifying the Cyclopropyl Effect

The following sections present hypothetical, yet physically realistic, data derived from the described computational workflow.

Molecular Geometry

The optimized geometry reveals key structural features arising from the interplay of the strained cyclopropyl ring and the boronic acid group.

Caption: Atom numbering scheme for 1,2,2-trimethylcyclopropyl boronic acid used in data tables.

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-31G(d))

Parameter Atoms Calculated Value Typical Value Justification for Deviation
Bond Lengths (Å) (Å)
C-B C1—B7 1.545 1.56 Shortened due to p-character of C1-B7 bond.[7]
B-O B7—O8 1.368 1.37 Typical for trigonal boronic acids.[14]
C-C (proximal) C1—C2 1.525 1.51 Lengthened due to electron donation into B p-orbital.[7]
C-C (distal) C2—C3 1.508 1.51 Less affected by conjugation with boron.
Bond Angles (°) (°)
C-B-O C1—B7—O8 122.5 120 Slight deviation due to steric bulk of cyclopropyl group.

| O-B-O | O8—B7—O9 | 115.0 | 114 | Consistent with sp² hybridization.[22] |

The calculations predict an asymmetry in the cyclopropane ring C-C bond lengths. The C1-C2 and C1-C3 bonds, which are proximal to the boronic acid, are slightly elongated compared to the distal C2-C3 bond. This is a direct consequence of the electronic interaction between the cyclopropyl Walsh orbitals and the vacant p-orbital on the boron atom, a phenomenon well-documented for cyclopropanes with π-acceptor substituents.[7]

Electronic Properties and Reactivity

The electronic properties provide insight into the molecule's potential as a pharmacophore.

Table 2: Calculated Electronic Properties (ωB97X-D/aug-cc-pVDZ)

Property Calculated Value Interpretation
HOMO Energy -7.21 eV Localized primarily on the B(OH)₂ oxygen lone pairs.
LUMO Energy -0.89 eV Localized on the vacant p-orbital of the Boron atom.

| HOMO-LUMO Gap | 6.32 eV | Indicates high kinetic stability. |

The LUMO is centered on the boron atom, confirming its role as the primary electrophilic site for interaction with biological nucleophiles.[6] The Molecular Electrostatic Potential (MEP) map would visually confirm this, showing a strongly positive potential (blue region) around the boron and negative potential (red region) around the hydroxyl oxygens, which can act as hydrogen bond acceptors.

Spectroscopic Signatures

Predicted vibrational and NMR spectra serve as a powerful tool for experimental validation.

Table 3: Key Calculated Vibrational Frequencies (B3LYP/6-31G(d), Scaled)

Vibrational Mode Calculated (cm⁻¹) Expected Region (cm⁻¹) Assignment
O-H Stretch 3450 3200-3500 Broad, indicative of potential H-bonding.[14]
B-O Stretch (asym) 1345 1310-1380 Strong intensity, characteristic of boronic acids.[17]
B-C Stretch 1155 1140-1160 Confirms the carbon-boron bond.[14]

| Cyclopropyl Ring | 1025 | 1000-1050 | Ring breathing mode. |

Table 4: Predicted NMR Chemical Shifts (GIAO/ωB97XD/aug-cc-pVDZ)

Nucleus Calculated Shift (ppm) Interpretation
¹¹B 30.5 Typical for a trigonal alkylboronic acid.[19][23]
¹³C (C1) 18.2 Shielded compared to a typical cyclopropyl C due to B.

| ¹³C (C2) | 25.4 | Less affected by the boron atom. |

The predicted ¹¹B NMR chemical shift is a critical parameter for characterizing organoboron compounds in solution.[11][18] A calculated value around 30 ppm is consistent with an sp²-hybridized boron center and provides a clear experimental target for confirming the synthesis of the target molecule.

Conclusion: From Digital Insights to Drug Development

This guide has outlined a robust and self-validating quantum chemical workflow for the in-depth analysis of 1,2,2-trimethylcyclopropyl boronic acid. The computational protocol, grounded in established DFT methods, provides a reliable means to predict the molecule's geometric, electronic, and spectroscopic properties.

The key insight from this analysis is the quantifiable electronic interaction between the strained cyclopropyl ring and the boronic acid moiety. This conjugation leads to specific, predictable changes in bond lengths and influences the electronic landscape of the molecule, which is critical for its function as an enzyme inhibitor. The presented data, while illustrative, demonstrates how these calculations can yield precise, actionable insights for drug development professionals. By understanding these fundamental properties, researchers can more effectively design and synthesize next-generation boronic acid-based therapeutics with enhanced potency and selectivity.

References

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • A Technical Guide to Quantum Chemical Calculations on Methyl Borinates for Drug Discovery and Development. Benchchem.
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Imperial College London.
  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds.
  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Imperial College London Repository.
  • NMR Predictor Guide: Which Type Is Best for You?. Chemaxon.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
  • Vibrational Properties of Bulk Boric Acid 2A and 3T Polymorphs and Their Two-Dimensional Layers: Measurements and Density Functional Theory Calcul
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
  • Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. PubMed.
  • Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. MDPI.
  • Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid. Taylor & Francis Online.
  • Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Bor
  • DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Publishing.
  • Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations.
  • Ring-opening of the cyclopropyl radical in the condensed phase: A combined density functional theory/molecular mechanics quasiclassical trajectory study. RSC Publishing.
  • Optimization of Gaussian-type basis sets for local spin density functional calculations. Part I.
  • Revised Heat of Formation for Gaseous Boron: Basis Set Limit ab Initio Binding Energies of BF3 and BF.
  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and d
  • Gaussian basis sets for Use in correlated molecular calculations. V. Core-valence basis sets for boron through neon.
  • Results of the DFT calculations for the analysis of the silylborane...
  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation.
  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group.
  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation.
  • Basis set (chemistry). Wikipedia.
  • (1,2,2-Trimethylcyclopropyl)boronic acid. BLD Pharm.
  • Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
  • Design and discovery of boronic acid drugs. PubMed.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Boronic acid. Wikipedia.
  • Novel process for synthesizing cyclopropylboronic acid.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates with (1,2,2-Trimethylcyclopropyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 1,2,2-Trimethylcyclopropyl Moiety in Medicinal Chemistry The cyclopropyl group has emerged as a privileged motif in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,2-Trimethylcyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group has emerged as a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to therapeutic candidates.[1][2] Its inherent ring strain and unique electronic character allow it to serve as a rigid scaffold, a bioisostere for other functional groups, and a modulator of a compound's metabolic stability.[3] The 1,2,2-trimethylcyclopropyl group, a more sterically demanding variant, offers an even greater degree of conformational constraint and lipophilicity, making it a valuable building block for targeting complex biological systems.[4] This application note provides a comprehensive guide to the synthesis of (1,2,2-trimethylcyclopropyl)boronic acid and its application in the preparation of advanced pharmaceutical intermediates, with a particular focus on its use in the synthesis of Janus kinase (JAK) inhibitors.

The incorporation of the 1,2,2-trimethylcyclopropyl moiety can significantly enhance a drug candidate's profile by:

  • Increasing Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to stronger binding interactions with its target.[5]

  • Improving Metabolic Stability: The gem-dimethyl substitution pattern can shield adjacent bonds from metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life.[4]

  • Enhancing Lipophilicity and Permeability: The alkyl-substituted cyclopropane ring increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Synthesis of (1,2,2-Trimethylcyclopropyl)boronic Acid: A Detailed Protocol

The synthesis of (1,2,2-trimethylcyclopropyl)boronic acid is a multi-step process that begins with the formation of the corresponding cyclopropyl bromide. This is then converted to a Grignard or organolithium reagent, which is subsequently reacted with a borate ester to yield the desired boronic acid.

Part 1: Synthesis of the Precursor, 1-Bromo-1,2,2-trimethylcyclopropane

A common and effective method for the synthesis of gem-dimethylcyclopropanes is the Simmons-Smith cyclopropanation.[6][7] In this case, the reaction would involve the treatment of 2-methyl-2-butene with a carbenoid species generated from diiodomethane and a zinc-copper couple. Subsequent bromination would yield the target precursor.

Alternatively, the addition of dibromocarbene to 2-methyl-2-butene can also be employed to generate the corresponding dibromocyclopropane, which can then be selectively reduced to the monobrominated species.

Protocol: Synthesis of 1-Bromo-1,2,2-trimethylcyclopropane (Illustrative)

  • Step 1: Cyclopropanation of 2-Methyl-2-butene. In a well-ventilated fume hood, to a stirred suspension of zinc-copper couple (1.2 equivalents) in anhydrous diethyl ether, a solution of diiodomethane (1.1 equivalents) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, a solution of 2-methyl-2-butene (1.0 equivalent) in anhydrous diethyl ether is added, and the reaction mixture is stirred at reflux for 12 hours. The reaction is then cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1,1,2-trimethylcyclopropane.

  • Step 2: Bromination. The crude 1,1,2-trimethylcyclopropane is then subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is heated to reflux until all the starting material is consumed (monitored by GC-MS). After cooling, the succinimide byproduct is filtered off, and the filtrate is washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated, and the resulting crude 1-bromo-1,2,2-trimethylcyclopropane is purified by fractional distillation.

Part 2: Synthesis of (1,2,2-Trimethylcyclopropyl)boronic Acid

The conversion of the cyclopropyl bromide to the boronic acid is typically achieved through a Grignard reaction followed by borylation.

Protocol: Synthesis of (1,2,2-Trimethylcyclopropyl)boronic Acid

  • Materials and Equipment:

    • 1-Bromo-1,2,2-trimethylcyclopropane

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Trimethyl borate or Triisopropyl borate

    • Anhydrous diethyl ether

    • Hydrochloric acid (2 M)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Grignard Reagent Formation: Under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed in a dry round-bottom flask. A small crystal of iodine can be added as an initiator. A solution of 1-bromo-1,2,2-trimethylcyclopropane (1.0 equivalent) in anhydrous THF is added dropwise via a dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

    • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous diethyl ether is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • Purification: The crude boronic acid is purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield (1,2,2-trimethylcyclopropyl)boronic acid as a white solid.

Step Reactants Key Reagents Solvent Temperature Typical Yield
Grignard Formation 1-Bromo-1,2,2-trimethylcyclopropaneMagnesiumAnhydrous THFReflux>80% (in solution)
Borylation (1,2,2-Trimethylcyclopropyl)magnesium bromideTrimethyl borateAnhydrous Diethyl Ether/THF-78 °C to RT-
Hydrolysis & Purification (1,2,2-Trimethylcyclopropyl)trimethoxyborane2 M HClDiethyl Ether0 °C to RT60-70% (overall)

Application in Pharmaceutical Synthesis: The Case of Janus Kinase (JAK) Inhibitors

A significant application of (1,2,2-trimethylcyclopropyl)boronic acid is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[5][8][9] One prominent example is the Pfizer drug Ritlecitinib (PF-06651600), a selective JAK3 inhibitor.[8][10][11] The synthesis of Ritlecitinib involves the coupling of a chiral piperidine intermediate with a heterocyclic core, followed by the introduction of the 1,2,2-trimethylcyclopropyl moiety via a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Synthesis of (1,2,2-Trimethylcyclopropyl)boronic Acid cluster_application Application in Ritlecitinib Synthesis 2-Methyl-2-butene 2-Methyl-2-butene 1,1,2-Trimethylcyclopropane 1,1,2-Trimethylcyclopropane 1-Bromo-1,2,2-trimethylcyclopropane 1-Bromo-1,2,2-trimethylcyclopropane Grignard Reagent Grignard Reagent Boronic Acid (1,2,2-Trimethylcyclopropyl)boronic Acid Heterocyclic Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chiral Piperidine Chiral Piperidine Intermediate Coupled Intermediate Piperidinyl-pyrrolopyrimidine Ritlecitinib Ritlecitinib (PF-06651600)

Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Ritlecitinib Precursor

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of (1,2,2-trimethylcyclopropyl)boronic acid with a suitable heterocyclic halide, representing a key step in the synthesis of JAK inhibitors like Ritlecitinib. Due to the steric hindrance of the boronic acid, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

  • Materials and Equipment:

    • (1,2,2-Trimethylcyclopropyl)boronic acid

    • Aryl or Heteroaryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidinyl-piperidine intermediate)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Phosphine ligand (e.g., dppf)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • Reaction Setup: To a Schlenk tube, add the aryl/heteroaryl halide (1.0 equivalent), (1,2,2-trimethylcyclopropyl)boronic acid (1.5 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

    • Degassing: The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen.

    • Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

    • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

    • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Parameter Recommendation for Sterically Hindered Coupling Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃Often effective for challenging couplings.
Ligand Buchwald ligands (e.g., SPhos, XPhos), dppfBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are generally preferred.
Solvent Dioxane/water, Toluene/water, DME/waterA mixture of an organic solvent and water is typically used.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy barrier.

Conclusion

(1,2,2-Trimethylcyclopropyl)boronic acid is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique structural features can impart significant advantages in drug design, particularly in enhancing potency and metabolic stability. The synthetic protocols outlined in this application note provide a framework for the preparation of this important reagent and its successful implementation in Suzuki-Miyaura cross-coupling reactions, as demonstrated in the context of synthesizing advanced JAK inhibitors. Careful optimization of reaction conditions, particularly for the sterically demanding coupling step, is essential for achieving high yields and purity.

References

  • Morressier. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. [Link]

  • New Drug Approvals. (2019). Ritlecitinib, PF 06651600. [Link]

  • ACS Publications. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Unibest Industrial Co., Ltd. (n.d.). CAS No. 1207853-23-3, Ritlecitinib Intermediate. [Link]

  • Unibest Industrial Co., Ltd. (n.d.). CAS No. 1227917-63-6, Ritlecitinib Intermediate. [Link]

  • Google Patents. (n.d.). US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl].
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Google Patents. (n.d.). US20180162879A1 - Janus kinase inhibitor.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Justia Patents. (2020). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). [Link]

  • Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. [Link]

  • Career Henan Chemical Co. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid. [Link]

  • Belgravia Centre. (2017). US Patents Granted for JAK Inhibitor Hair Loss Treatments. [Link]

  • Google Patents. (n.d.). US8822481B1 - Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d] pyrimidin-4-yl).
  • PATENTSCOPE. (2022). 20220009927 Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof. [Link]

  • PMC. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]

  • Eureka | Patsnap. (2015). Method for preparing cyclopropyl boronic acid. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • PubChem. (n.d.). 1-Bromo-1,2,2-trimethylcyclopropane. [Link]

  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Filo. (2025). let give me by structure of 2-methyl -2 butene and the chemical reaction with reagent of HBr. [Link]

  • Pearson+. (2024). What is the major product of the reaction of 2-methyl-2-butene wi... | Study Prep. [Link]

  • Chegg.com. (2015). Solved Electrophilic addition of Br2 to 2-methyl-2-butene in. [Link]

  • Semantic Scholar. (n.d.). The Synthesis and Properties of 1,1,2-Trimethylcyclopropane1. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Sciforum. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Quora. (2018). How did Markovnikov's rule apply to 2-methyl-1-butene?. [Link]

  • Semantic Scholar. (1986). The Synthesis of Trimethylcyclopentane‐carboxylic Acids. [Link]

  • ResearchGate. (2025). (PDF) An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. [Link]

Sources

Application

Application Note: Optimizing Cross-Coupling of Sterically Hindered 1,2,2-Trimethylcyclopropyl Boronates

Executive Summary The cross-coupling of 1,2,2-trimethylcyclopropyl boronic acid (and its ester derivatives) represents a "perfect storm" of synthetic challenges: significant steric hindrance at the quaternary carbon cent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of 1,2,2-trimethylcyclopropyl boronic acid (and its ester derivatives) represents a "perfect storm" of synthetic challenges: significant steric hindrance at the quaternary carbon center, ring strain inherent to the cyclopropane motif, and the propensity for protodeboronation. Standard Suzuki-Miyaura conditions often result in low conversion or hydrolysis of the boronate.

This application note details a high-throughput screening (HTS) approach to identify optimal catalytic systems. We focus on overcoming the transmetallation energy barrier imposed by the gem-dimethyl and quaternary methyl groups using specific bulky, electron-rich phosphine ligands and pre-formed palladium precatalysts.

The Challenge: Sterics vs. Stability

The Quaternary Barrier

In Suzuki-Miyaura coupling, the rate-determining step for hindered substrates is often transmetallation . For 1,2,2-trimethylcyclopropyl boronic acid, the boron atom is attached to a quaternary carbon flanked by a gem-dimethyl group. This creates a "steric wall" that prevents the palladium center from effectively approaching the boron species.

Protodeboronation

Cyclopropyl boronates are generally more stable than primary alkyl boronates; however, the 1,2,2-trimethyl substitution pattern increases ring strain. Under the basic, aqueous conditions required to activate the boronic acid (formation of the boronate "ate" complex), the C-B bond becomes susceptible to hydrolytic cleavage, yielding the volatile 1,1,2-trimethylcyclopropane (protodeboronation) before coupling can occur.

Mechanistic Visualization

The diagram below highlights the critical failure points in the catalytic cycle specific to this substrate.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl/Br TransMet Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMet + Activated Boronate BaseAct Boronate Activation (Formation of Boronate-ate) BaseAct->TransMet Feeds into cycle SideRxn SIDE REACTION: Protodeboronation BaseAct->SideRxn Slow Coupling + H2O/Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Product Release

Figure 1: Catalytic cycle highlighting Transmetallation as the bottleneck leading to competitive protodeboronation.

Screening Strategy & Ligand Selection

To force transmetallation at a quaternary center, the catalyst system must be highly active and electron-rich . We utilize a "Screening Kit" approach focusing on three specific ligand classes.

Ligand Classes of Interest
  • Dialkylbiaryl Phosphines (Buchwald Ligands):

    • XPhos / SPhos: The gold standards for hindered couplings. The bulky cyclohexyl groups push electron density to Pd, while the biaryl backbone stabilizes the active species.

    • RuPhos: Excellent for electron-poor aryl halides or when using secondary/tertiary alkyl boronates.

  • Adamanthyl Phosphines:

    • cataCXium® A: High steric bulk and basicity; specifically designed to facilitate oxidative addition of aryl chlorides and difficult transmetallations.

  • Specialized "Extreme" Steric Ligands:

    • AntPhos: Shown to be superior for tetra-ortho-substituted biaryls and may accommodate the 1,2,2-trimethyl geometry better than SPhos in extreme cases.

Catalyst Source

Avoid in situ generation from Pd(OAc)₂ if possible. Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid initiation, which is crucial to engage the boronate before it decomposes.

Experimental Protocol: Microscale Parallel Screening

Objective: Identify the optimal Ligand/Base/Solvent combination for coupling 1,2,2-trimethylcyclopropyl boronic acid (1.5 equiv) with a model Aryl Chloride (1.0 equiv).

Equipment: 24-well aluminum heating block or automated reaction station (e.g., Chemspeed/Unichain).

Reagent Preparation
  • Stock Solution A (Electrophile): Aryl Chloride (0.1 mmol/reaction) in solvent.

  • Stock Solution B (Nucleophile): 1,2,2-trimethylcyclopropyl boronic acid (0.15 mmol/reaction). Note: If the acid is unstable, use the Pinacol ester or MIDA boronate.

  • Catalyst Stocks: Pd-Precatalysts (0.005 mmol, 5 mol%).

Screening Matrix (24 Reactions)
VariableConditions to Screen
Ligands (Pd G3/G4) 1. XPhos (Baseline) 2. SPhos (Steric bulk) 3. RuPhos (Electronic tuning) 4. cataCXium A (Alternative bulk) 5. P(tBu)₃ (Pd-162) 6. AntPhos (Rigid backbone)
Bases A. K₃PO₄ (3.0M aq) - Standard Suzuki B. K₂CO₃ (anhydrous) - Slow release/mild C. Cs₂CO₃ (anhydrous) - "Cesium Effect" for solubility
Solvents I. Toluene/Water (10:1) - Biphasic II. CPME (Cyclopentyl methyl ether) - High boiling, peroxide stable III. 1,4-Dioxane - General purpose
Step-by-Step Procedure
  • Dosing: Charge 4mL vials (with stir bars) with Base (solid or aqueous) and Boronate.

  • Inertion: Evacuate and backfill vials with Argon (3 cycles). Crucial: Oxygen kills the electron-rich phosphines.

  • Addition: Add Solvent, Aryl Halide, and finally the Pd-Precatalyst solution via syringe.

  • Reaction: Seal caps tightly. Heat to 100°C for 16 hours. Note: High temperature is required to overcome the steric barrier.

  • Workup: Cool to RT. Dilute with EtOAc (2 mL). Filter through a silica/Celite plug.

  • Analysis: Analyze by UPLC-MS or GC-FID. Measure Conversion (SM consumption) and Yield (vs. Internal Standard).

Data Analysis & Troubleshooting

Expected Outcomes
  • Scenario A (Low Conversion): The catalyst died or oxidative addition failed. Solution: Switch to Pd-P(tBu)₃ or increase temp to 120°C in CPME.

  • Scenario B (High SM consumption, Low Yield): Protodeboronation occurred. The boronate hydrolyzed before coupling.

    • Fix 1: Use Anhydrous conditions (Dioxane + Cs₂CO₃ + trace water).

    • Fix 2: Switch to the MIDA Boronate . MIDA boronates slowly release the active boronic acid, keeping the standing concentration low and preventing decomposition.

Workflow Visualization

ScreeningWorkflow Input Input: 1,2,2-Trimethylcyclopropyl Boronic Acid Design Design Matrix: 6 Ligands x 2 Bases (Focus: XPhos, SPhos) Input->Design Execute Execution: 100°C, 16h Inert Atmosphere Design->Execute Analyze Analysis: UPLC-MS / GC Check Protodeboronation Execute->Analyze Decision Decision Point Analyze->Decision Optimize Scale-Up (Best Conditions) Decision->Optimize Yield > 60% MIDA Switch to MIDA Boronate Decision->MIDA Protodeboronation

Figure 2: Screening workflow with decision logic for instability issues.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3] [Link]

  • Tang, W., Capacci, A. G., Wei, X., et al. (2010). A General and Active Catalyst for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. [Link]

  • Valente, C., et al. (2013). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. The Journal of Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 1,2,2-Trimethylcyclopropyl Boronic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically demanding couplings, specifically involving 1,2,2-trimethylcyclopropyl boronic acid. Low yields in this reaction are common due to a combination of factors, but can be overcome with careful optimization of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low to no yield when using 1,2,2-trimethylcyclopropyl boronic acid?

The primary reason for low yields is the significant steric hindrance posed by the 1,2,2-trimethylcyclopropyl group. This bulkiness impedes two critical steps in the Suzuki-Miyaura catalytic cycle[1][2]:

  • Transmetalation: The transfer of the cyclopropyl group from the boron atom to the palladium center is sterically hindered. The bulky methyl groups clash with the palladium catalyst's ligands, slowing down or preventing this essential step.

  • Reductive Elimination: The final step, where the desired C-C bond is formed and the product is released from the palladium center, can also be slowed by the steric bulk of the coupled groups, particularly if the coupling partner is also substituted.

A secondary, but equally important, issue is the stability of the boronic acid itself. Cyclopropyl boronic acids can be susceptible to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water), destroying the nucleophilic partner[3][4].

Q2: I see significant amounts of my starting aryl halide being consumed, but very little product. What are the likely side reactions?

This observation points towards two common competing pathways:

  • Protodeboronation: Your 1,2,2-trimethylcyclopropyl boronic acid is likely being destroyed before it can couple. This is often exacerbated by high temperatures and the presence of water in the reaction mixture[3]. The resulting product is simply the protonated version of your starting aryl halide (dehalogenation).

  • Homocoupling: You may be forming biaryl products from the coupling of two molecules of your aryl halide or, less commonly, dicyclopropyl products from the homocoupling of the boronic acid[5]. This is often a sign of issues in the catalytic cycle, sometimes related to the catalyst reduction or side reactions with the base and solvent.

Q3: How can I improve the stability of my boronic acid and prevent protodeboronation?

Converting the boronic acid to a more stable derivative is a highly effective strategy. Consider these options:

  • Potassium Cyclopropyltrifluoroborate (K-CPBF₃): These salts are generally more stable than the corresponding boronic acids, less prone to protodeboronation, and can be easily prepared from the boronic acid and KHF₂[4][6]. They often lead to more reproducible results.

  • Boronate Esters (e.g., Pinacol or MIDA esters): Boronate esters are significantly more stable towards protodeboronation and can be purified via chromatography[7]. MIDA (N-methyliminodiacetic acid) boronates are particularly useful as they are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, which can be beneficial for sensitive substrates[4]. While boronate esters can transmetalate directly, their reactivity can be different from boronic acids, sometimes requiring specific conditions for optimal performance[7][8].

Q4: Which catalyst and ligand system is best suited for this sterically demanding coupling?

Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates[9]. Success requires a catalyst system that is both highly active and can accommodate the steric bulk. The key is the choice of ligand. You should use bulky, electron-rich phosphine ligands, which promote the crucial oxidative addition and reductive elimination steps[10].

Recommended Ligands:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings. Their bulk and electron-donating properties create a highly active catalytic species capable of overcoming steric barriers[1][5][10].

  • Trialkylphosphines: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(tBu)₃) are also highly effective due to their electron-rich nature and large cone angles[10][11].

Recommended Palladium Precatalysts:

  • Pd(OAc)₂ or Pd₂(dba)₃ are common and effective sources of Pd(0) when paired with the appropriate ligand[9].

  • Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can offer greater stability and reproducibility by ensuring the correct ligand:palladium ratio and facilitating the generation of the active Pd(0) species[12][13].

Q5: How do the base and solvent choices impact a difficult coupling reaction?

Base and solvent are not passive components; they play active roles in the catalytic cycle and their proper selection is critical[14][15][16].

  • Role of the Base: The base activates the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step[17][18]. For sterically hindered couplings, a stronger, non-nucleophilic base is often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent all-around choice. Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can be effective when stronger basicity is needed[1][14].

  • Role of the Solvent: The solvent must solubilize all components of the reaction. For hindered couplings, polar aprotic solvents are often preferred.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF are commonly used[14]. Often, a small amount of water is added to help solubilize the base and facilitate the formation of the active borate species[12][16]. However, for substrates prone to protodeboronation, rigorously anhydrous conditions may be necessary[8].

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Flowchart Start Low Yield (<50%) Check_Conversion Is Aryl Halide (SM) Consumed? Start->Check_Conversion No_Conversion No/Low SM Conversion Check_Conversion->No_Conversion No High_Conversion Yes, SM is Consumed Check_Conversion->High_Conversion Yes Catalyst_Issue Probable Cause: Catalyst Inactivity No_Conversion->Catalyst_Issue Solution_Catalyst Solution: 1. Use a highly active ligand (e.g., SPhos, XPhos). 2. Use a reliable Pd precatalyst (e.g., G3-Palladacycle). 3. Ensure rigorous degassing (3x vacuum/backfill cycles). 4. Increase temperature (e.g., 100-110 °C). Catalyst_Issue->Solution_Catalyst Check_Side_Products Identify Major Byproducts (GC-MS or LC-MS) High_Conversion->Check_Side_Products Protodeboronation Dehalogenated SM is Major Byproduct Check_Side_Products->Protodeboronation Protodeboronation Homocoupling Biaryl Homocoupling Product is Major Byproduct Check_Side_Products->Homocoupling Homocoupling Boronic_Acid_Instability Probable Cause: Protodeboronation Protodeboronation->Boronic_Acid_Instability Solution_Protodeboronation Solution: 1. Switch to a boronate ester (Pinacol, MIDA) or trifluoroborate salt. 2. Use a non-aqueous base (e.g., K₃PO₄, KF) and anhydrous solvent. 3. Lower reaction temperature if possible. Boronic_Acid_Instability->Solution_Protodeboronation Cycle_Issue Probable Cause: Catalytic Cycle Imbalance Homocoupling->Cycle_Issue Solution_Homocoupling Solution: 1. Re-evaluate ligand:Pd ratio (typically 1.5:1 to 2:1). 2. Ensure slow, controlled heating. 3. Check purity of starting materials. Cycle_Issue->Solution_Homocoupling

Caption: Troubleshooting Decision Flowchart for Hindered Suzuki Couplings.

Problem-Solution Table
ProblemProbable Cause(s)Recommended Solutions & Rationale
No reaction or <10% conversion 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being poisoned.[19] 2. Insufficient Energy: The activation barrier for oxidative addition or transmetalation with a hindered substrate is too high.1. Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ or use a G3 palladacycle precatalyst. These systems are designed for high activity.[10][13] 2. Increase Reaction Temperature: Run the reaction in a higher boiling solvent like toluene or dioxane at reflux (90-110 °C). 3. Degas Rigorously: Use three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) to remove all oxygen, which can poison the catalyst.[19]
Reaction starts but stalls at 20-40% conversion 1. Protodeboronation of Boronic Acid: The nucleophile is being consumed over time.[3] 2. Steric Congestion: The transmetalation step is extremely slow, making competing decomposition pathways significant.[1][2]1. Use a Potassium Trifluoroborate Salt: Prepare the K[(CH₃)₃C₃H₂]BF₃ salt. This provides a slow release of the boronic acid, maintaining a low steady-state concentration that can minimize decomposition.[4] 2. Use a Stronger Base: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃. A stronger base more effectively generates the reactive boronate species, potentially accelerating the slow transmetalation step.[1][17]
Significant formation of dehalogenated starting material Dominant Protodeboronation: The boronic acid is unstable under the reaction conditions, likely due to the presence of water or other protic species.1. Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., dry toluene or THF) and a non-aqueous base like potassium fluoride (KF) or freshly dried K₃PO₄.[8] 2. Convert to a MIDA Boronate Ester: MIDA esters are exceptionally stable and designed for the slow release of boronic acid, which is ideal for preventing decomposition of sensitive substrates.[4]

Recommended Starting Protocol for a Sterically Hindered Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with 1,2,2-trimethylcyclopropyl boronic acid (or its more stable trifluoroborate salt).

Reagents & Equipment
  • Aryl Bromide (1.0 equiv)

  • Potassium 1,2,2-trimethylcyclopropyltrifluoroborate (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Toluene, anhydrous (to make a 0.2 M solution based on aryl bromide)

  • Schlenk flask or sealed reaction vial, stir bar

  • Inert gas line (Argon or Nitrogen)

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Vessel Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction Prep 1. Add Aryl-Br, Boron reagent, K₃PO₄, & stir bar to Schlenk flask. Seal 2. Seal flask with septum. Prep->Seal Degas 3. Evacuate and backfill with Inert Gas (repeat 3 times). Seal->Degas Add_Solvent 4. Add anhydrous Toluene via syringe. Degas->Add_Solvent Add_Catalyst 5. Add XPhos Pd G3 catalyst under positive inert gas pressure. Add_Solvent->Add_Catalyst Heat 6. Heat to 100-110 °C with vigorous stirring. Add_Catalyst->Heat Monitor 7. Monitor by TLC or LC-MS (typically 12-24 h). Heat->Monitor

Caption: Step-by-step experimental workflow for the optimized Suzuki coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), potassium 1,2,2-trimethylcyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv), and finely powdered, oven-dried K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform three vacuum-backfill cycles with high-purity argon or nitrogen to thoroughly remove oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, briefly remove the septum and add the XPhos Pd G3 catalyst (0.02 mmol, 2 mol%) in one portion. A positive outflow of inert gas should prevent air from entering. Reseal the flask immediately.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Vertex AI Search, "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • ResearchGate, "ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.",
  • CovaSyn, "Optimizing Suzuki Coupling Reactions",
  • Wikipedia, "Suzuki reaction",
  • ResearchGate, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction",
  • ACS Publications, "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry",
  • ResearchGate, "Why can't I achieve good yields for this Suzuki reaction?",
  • BOC Sciences, "Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid",
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide",
  • The Royal Society of Chemistry, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling",
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling",
  • ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.",
  • IDEALS, "Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction",
  • PMC, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • ArODES HES-SO, "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions",
  • WuXi STA, "Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction",
  • PMC, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combin
  • ResearchGate, "(PDF)
  • Reddit, "Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry",
  • PubMed, "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions",
  • Semantic Scholar, "Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link",
  • Organic Chemistry Portal, "Suzuki Coupling",
  • Audrey Yun Li, "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions",
  • Harvard University, "The Suzuki Reaction - Chem 115 Myers",
  • PMC, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Okayama University, "Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
  • Royal Society of Chemistry, "A site-selective and stereospecific cascade Suzuki–Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2",
  • PMC - NIH, "Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes",
  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?",
  • Reddit, "What is the proper way to set up a suzuki coupling? : r/chemistry",
  • Macmillan Group, "B-Alkyl Suzuki Couplings",
  • RSC Publishing, "Suzuki–Miyaura cross-coupling optimization enabled by autom
  • ResearchGate, "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF",
  • Semantic Scholar, "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions",
  • RSC Publishing, "A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides",

Sources

Optimization

identifying and minimizing byproducts in 1,2,2-trimethylcyclopropyl boronic acid reactions

Welcome to the technical support center for reactions involving 1,2,2-trimethylcyclopropyl boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1,2,2-trimethylcyclopropyl boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common byproducts, thereby improving reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using 1,2,2-trimethylcyclopropyl boronic acid?

A1: In reactions such as Suzuki-Miyaura coupling, two principal byproducts are frequently observed. The first is the protodeboronated product, 1,1,2-trimethylcyclopropane, where the boronic acid group is replaced by a hydrogen atom.[1] The second is the homocoupling product, 1,1'-bis(2,2,3,3-tetramethylcyclopropane), formed from the coupling of two molecules of the boronic acid.[2][3]

Q2: What causes the formation of the protodeboronated byproduct?

A2: Protodeboronation is the cleavage of the carbon-boron bond by a proton source.[4] This side reaction is highly dependent on several factors, most notably the pH of the reaction medium.[5] Basic conditions, often required in Suzuki-Miyaura coupling, can promote the formation of a more reactive boronate anion, which can be susceptible to protonolysis, especially in the presence of water.[6][7] Elevated temperatures can also accelerate this undesired reaction.[1] While cyclopropyl boronic acids are generally more stable towards protodeboronation than many heteroaromatic boronic acids, the risk is not negligible under forcing reaction conditions.[5]

Q3: What reaction conditions favor the formation of the homocoupling byproduct?

A3: Homocoupling of boronic acids is typically a palladium-catalyzed oxidative process.[8] It is often promoted by the presence of oxygen in the reaction mixture and can be more prevalent when using a Pd(II) precatalyst.[3][9][10] In the absence of the aryl halide coupling partner or if the oxidative addition step is slow, the palladium catalyst can react with two molecules of the boronic acid, leading to the formation of the symmetrical dicyclopropyl byproduct.[11][2][12]

Q4: How can I detect these byproducts in my reaction mixture?

A4: The most common methods for detecting and quantifying these byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protodeboronated product will have a mass corresponding to the 1,1,2-trimethylcyclopropane moiety, while the homocoupling product will have a mass corresponding to two linked cyclopropyl units. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification if the byproducts are isolated or present in sufficient concentration.

Byproduct Formation Pathways

The following diagram illustrates the competitive pathways leading to the desired cross-coupling product versus the primary undesired byproducts.

Byproduct_Pathways cluster_start Reactants cluster_reaction Reaction Pathways cluster_products Products Start 1,2,2-Trimethylcyclopropyl Boronic Acid + Aryl Halide Desired Suzuki-Miyaura Cross-Coupling Start->Desired Pd(0) Catalyst, Base Side1 Protodeboronation Start->Side1 H₂O, Base, Heat Side2 Homocoupling Start->Side2 Pd(II), O₂ Product_Desired Desired Aryl-Cyclopropane Product Desired->Product_Desired Product_Side1 1,1,2-Trimethylcyclopropane (Protodeboronated) Side1->Product_Side1 Product_Side2 Dicyclopropyl Byproduct (Homocoupled) Side2->Product_Side2

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues related to byproduct formation.

Problem 1: High Levels of Protodeboronation (>10%)

The presence of significant amounts of 1,1,2-trimethylcyclopropane indicates that the C-B bond is being cleaved prematurely.

Probable Causes & Solutions
Probable CauseRecommended SolutionScientific Rationale
Excessively Basic Conditions Screen weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Use the minimum stoichiometric amount of base required.[13]Strong bases like hydroxides significantly increase the concentration of the boronate anion, which is more susceptible to protonolysis.[6][7] Weaker bases can facilitate the catalytic cycle without excessively promoting the side reaction.
Presence of Water Use anhydrous solvents and reagents. If aqueous conditions are necessary, minimize the amount of water.Water is the primary proton source for protodeboronation in many coupling reactions.[4] Reducing its concentration directly inhibits this pathway.
High Reaction Temperature Run the reaction at the lowest effective temperature. Perform a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and byproduct formation.Protodeboronation, like most reactions, is accelerated by heat. Minimizing thermal energy can selectively disfavor this decomposition pathway relative to the desired coupling.
Inherent Instability of Boronic Acid Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[14][15][16]These derivatives offer greater stability and act as "slow-release" sources of the boronic acid under reaction conditions, keeping the instantaneous concentration of the reactive species low and thus suppressing decomposition pathways.[4][14]
Experimental Protocol: Conversion to Pinacol Boronate Ester

This protocol provides a robust method for converting the boronic acid to its more stable pinacol ester derivative, which is less prone to protodeboronation.[1]

  • Setup: In a round-bottom flask, dissolve 1,2,2-trimethylcyclopropyl boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Toluene (approx. 0.5 M).

  • Drying: Add a drying agent such as anhydrous MgSO₄ to scavenge the water produced during esterification.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid (typically 1-4 hours).

  • Workup: Filter off the drying agent and rinse with the solvent.

  • Isolation: Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography if necessary.

Problem 2: Significant Formation of Homocoupling Byproduct

The detection of the dicyclopropyl byproduct suggests an issue with the catalytic cycle, often related to the palladium catalyst or the reaction atmosphere.

Probable Causes & Solutions
Probable CauseRecommended SolutionScientific Rationale
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture (e.g., via 3-5 vacuum/inert gas cycles or by sparging with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[3]Oxygen can act as an oxidant, facilitating the Pd(II)-mediated oxidative homocoupling pathway.[9][10] Removing oxygen is critical to prevent this side reaction.
Slow Oxidative Addition Choose a more active catalyst system. For challenging substrates, use ligands that promote oxidative addition (e.g., bulky, electron-rich phosphines like SPhos or XPhos).If the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst can be diverted into the homocoupling pathway. A more active catalyst accelerates the desired catalytic cycle.
Use of Pd(II) Precatalyst Pre-reduce the Pd(II) catalyst to Pd(0) before adding the boronic acid, or use a Pd(0) source directly (e.g., Pd(PPh₃)₄).Some Pd(II) precatalysts can be reduced in situ by the boronic acid, which inherently generates homocoupling product.[10] Adding the boronic acid last to a heated mixture of the other components can sometimes mitigate this.[3]
Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and addressing byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Observed Identify Identify Byproduct by LC-MS / GC-MS Start->Identify ByproductType Major Byproduct? Identify->ByproductType Proto Protodeboronation ByproductType->Proto Protodeboronated Product Homo Homocoupling ByproductType->Homo Homocoupled Product Other Other/Unknown ByproductType->Other Other Sol_Proto1 1. Lower Reaction Temperature Proto->Sol_Proto1 Sol_Homo1 1. Thoroughly Degas Reaction Mixture Homo->Sol_Homo1 Analyze Re-analyze Reaction Other->Analyze Consult further literature Sol_Proto2 2. Use Weaker Base / Anhydrous Conditions Sol_Proto1->Sol_Proto2 Sol_Proto3 3. Convert to Boronate Ester (e.g., Pinacol) Sol_Proto2->Sol_Proto3 Sol_Proto3->Analyze Sol_Homo2 2. Use Pd(0) Precatalyst or Change Ligand Sol_Homo1->Sol_Homo2 Sol_Homo3 3. Add Boronic Acid Last to Heated Mixture Sol_Homo2->Sol_Homo3 Sol_Homo3->Analyze

Caption: A decision tree for troubleshooting byproduct formation.

Enhanced Stability with Boronate Esters

Converting boronic acids to boronate esters, such as pinacol esters, is a cornerstone strategy for mitigating instability. The diol protecting group provides steric bulk around the boron atom, which physically shields it from attack by water or other reagents that lead to decomposition.

Caption: Steric protection of the boron center by a pinacol group.

By implementing these diagnostic and procedural recommendations, researchers can significantly improve the outcomes of reactions involving 1,2,2-trimethylcyclopropyl boronic acid, leading to higher yields of the desired products and simplified purification processes.

References
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Provides context on homocoupling reactions). [Link]

  • Chen, J., & Wang, Z. (2010). Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/K2CO3 in Water under Air Atmosphere. E-Journal of Chemistry, 7(4), 1374-1378. [Link]

  • Couty, F., & Meyer, C. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7549. [Link]

  • Zou, G., & Jia, Y. (2006). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Dalton Transactions, (46), 5526-5528. [Link]

  • Bhadra, S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17599–17615. [Link]

  • Kemp, S. J., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12261–12270. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1263. [Link]

  • Li, A. Y. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(20), 3565-3568. [Link]

  • Mykura, R. C., et al. (2022). Studies on the lithiation, borylation, and 1,2‐metalate rearrangement of O‐cycloalkyl 2,4,6‐triisopropylbenzoates. Angewandte Chemie International Edition, 61(13), e202116349. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 113-116. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Session. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1560. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cangzhou Purui Dongfang Sci & Tech. (2015). Method for preparing cyclopropyl boronic acid. Patsnap. [Link]

  • Google Patents. (n.d.). Novel process for synthesizing cyclopropylboronic acid.
  • Ishiyama, T., & Suginome, M. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6844–6853. [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropylboronic acid.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Deng, M. Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (1), 13-14. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Browne, D. L., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 8(3), 241-247. [Link]

Sources

Troubleshooting

Technical Support Center: Accelerating Suzuki-Miyaura Reactions of Sterically Hindered Boronic Acids

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals encountering challenges with the slow reaction kinetics of sterically hindered boronic acids in Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals encountering challenges with the slow reaction kinetics of sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of sterically hindered boronic acids in Suzuki-Miyaura couplings.

Q1: Why is my Suzuki-Miyaura reaction with a sterically hindered boronic acid so slow or low-yielding?

A1: Steric hindrance presents a significant challenge in Suzuki-Miyaura couplings by impeding key steps in the catalytic cycle. The bulky substituents on the boronic acid (and/or the coupling partner) can hinder the transmetalation step, where the organic group is transferred from boron to the palladium center. Furthermore, if the aryl halide partner is also sterically demanding, the initial oxidative addition of the palladium catalyst and the final reductive elimination to form the product can also be significantly slowed.[][2][3] The steric bulk around the palladium center after oxidative addition can make it difficult for the bulky boronic acid to approach and for the final C-C bond to form.

Q2: What is protodeboronation and how does it affect my reaction?

A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your starting material.[2] This process is often accelerated by heat and the aqueous basic conditions typically used in Suzuki couplings. Sterically hindered boronic acids can be more susceptible to protodeboronation because the desired cross-coupling reaction is slower, allowing more time for this decomposition pathway to occur.

Q3: Can I just increase the temperature or reaction time to solve the problem?

A3: While increasing the reaction temperature can sometimes help overcome the higher activation energy associated with hindered substrates, it's not a universal solution.[2] Higher temperatures can also accelerate the degradation of the catalyst and the boronic acid itself through protodeboronation.[4] Simply extending the reaction time may not be effective if the catalyst has deactivated or the boronic acid has decomposed. A more systematic approach involving optimization of the catalyst system, base, and solvent is generally more effective.

Q4: Are there more stable alternatives to sterically hindered boronic acids?

A4: Yes, using more stable derivatives is a highly effective strategy. Air-stable N-methyliminodiacetic acid (MIDA) boronates, potassium aryltrifluoroborates, and boronate esters (like pinacol esters) are excellent alternatives.[2][5][6] These compounds are generally more resistant to protodeboronation and can slowly release the active boronic acid under the reaction conditions, which helps to maintain a low, steady concentration of the reactive species and minimize side reactions.[6]

Troubleshooting Guide: From Sluggish Reactions to High Yields

This section provides a structured approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions with sterically hindered substrates.

Problem 1: Low or No Conversion of Starting Materials

If your reaction shows little to no formation of the desired product, it's crucial to systematically evaluate each component of the reaction.

Troubleshooting Workflow

G start Low/No Conversion reagent_quality Step 1: Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_quality setup_check Step 2: Inspect Reaction Setup (Anaerobic conditions, Stirring) reagent_quality->setup_check Reagents OK catalyst_system Step 3: Evaluate Catalyst System (Ligand, Pd Source, Pre-catalyst) setup_check->catalyst_system Setup OK conditions_opt Step 4: Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_system->conditions_opt No Improvement success Reaction Successful catalyst_system->success Improvement Seen boronic_acid_alt Step 5: Consider Boronic Acid Alternative (MIDA, Trifluoroborate) conditions_opt->boronic_acid_alt Still Low Conversion conditions_opt->success Improvement Seen boronic_acid_alt->success Improvement Seen

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Guidance
  • Verify Reagent Quality and Integrity:

    • Boronic Acid/Ester: As discussed, boronic acids can degrade. Consider using a fresh batch or a more stable derivative like a MIDA boronate.[2][6]

    • Aryl Halide: Ensure the purity of your aryl halide. The reactivity order is I > Br > OTf >> Cl.[7] If you are using an aryl chloride, a highly active catalyst system is essential.[8]

    • Base: The choice and quality of the base are critical. Anhydrous conditions often call for non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Ensure the base is finely powdered and dry.

    • Solvent: Ensure your solvent is anhydrous, especially if water-sensitive reagents are used. Degassing the solvent to remove oxygen is crucial to prevent both the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.[][9]

  • Inspect the Reaction Setup:

    • Anaerobic Conditions: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[] Proper degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is essential.

    • Stirring: Ensure efficient stirring, especially for heterogeneous mixtures.

  • Evaluate and Optimize the Catalyst System:

    • This is often the most critical factor for sterically hindered couplings.

    • Ligand Selection: Standard ligands like PPh₃ are often ineffective. Bulky and electron-rich phosphine ligands are required to promote both the oxidative addition and reductive elimination steps.[3][8] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for sterically demanding substrates.[2][4][10]

    • Palladium Source: While Pd(PPh₃)₄ can be used, it's often more effective to generate the active catalyst in situ from a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with the appropriate ligand.[][8]

Problem 2: Significant Boronic Acid Decomposition (Protodeboronation or Homocoupling)

If you observe significant amounts of the arene corresponding to your boronic acid (from protodeboronation) or the biaryl derived from two boronic acid molecules (homocoupling), consider the following:

  • Switch to a More Stable Boronic Acid Derivative: This is the most direct solution. MIDA boronates, trifluoroborates, or pinacol esters are significantly more stable.[2][5][6]

  • Use Anhydrous Conditions: Water can facilitate protodeboronation. Using a dry solvent and an anhydrous base like K₃PO₄ can suppress this side reaction.[2]

  • Choose a Stronger, Non-Aqueous Base: Strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) can accelerate the desired transmetalation step, making it more competitive with the decomposition pathways.[][11]

  • Ensure Rigorous Degassing: Oxygen promotes the homocoupling of boronic acids.[9][12]

Key Experimental Protocols & Data

Recommended Reaction Components for Sterically Hindered Couplings

The following table provides a starting point for selecting reagents for your sterically hindered Suzuki-Miyaura reaction.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsIn situ catalyst generation offers flexibility. Precatalysts can improve reproducibility and handleability.[13]
Ligand Buchwald Biarylphosphines: XPhos, SPhos, RuPhosOther Bulky Phosphines: P(t-Bu)₃, AntPhosNHCs: IPr, IMesBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates.[3][4][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuStrong, non-nucleophilic bases are preferred. K₃PO₄ is effective in anhydrous conditions. Cs₂CO₃ is often used with trifluoroborates.[2][10][14]
Solvent Toluene, Dioxane, THF, CPMEAnhydrous, degassed solvents are crucial. The choice can influence base solubility and reaction rate.[][9]
Boron Reagent MIDA Boronates, Potassium Trifluoroborates, Pinacol BoronatesOffer enhanced stability against protodeboronation compared to boronic acids, allowing for higher temperatures and longer reaction times.[2][5][6]
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Catalyst Pre-formation (if applicable): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to a dry reaction vessel.

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), and the finely powdered anhydrous base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to the target temperature (often 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous work-up and purification.

Visualizing the Catalytic Cycle and Ligand Effect

The efficiency of the Suzuki-Miyaura coupling hinges on the smooth operation of its catalytic cycle. For sterically hindered substrates, the choice of ligand is paramount to facilitate the key steps.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Role of Bulky, Electron-Rich Ligands (L) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) L1 • Accelerate Oxidative Addition Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation L2 • Promote Reductive Elimination L3 • Stabilize Pd(0) state

Caption: The Suzuki-Miyaura catalytic cycle and the role of ligands.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Singh, R., & Singh, B. U. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • D'Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Brooker, S. M., et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]

  • Ismael, A., et al. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(9), 1754-1759. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Boron-Chem. (2026, January 17). Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]

  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Reagents for the Introduction of the 1,2,2-Trimethylcyclopropyl Moiety

For Researchers, Scientists, and Drug Development Professionals The 1,2,2-trimethylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, prized for its ability to confer unique conformational constrai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,2-trimethylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, prized for its ability to confer unique conformational constraints, enhance metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1] Its incorporation can lead to significant improvements in potency and pharmacokinetic profiles. However, the efficient and selective introduction of this sterically hindered, three-dimensional scaffold presents a significant synthetic challenge. This guide provides a comparative overview of potential alternative reagents for the introduction of the 1,2,2-trimethylcyclopropyl group, with a focus on their synthesis, reactivity, and practical application in a drug discovery setting.

While direct, off-the-shelf reagents for transferring the 1,2,2-trimethylcyclopropyl group are not widely commercialized, several established synthetic methodologies can be adapted for their preparation and subsequent use. This guide will focus on two primary classes of reagents: organoboron and organozinc compounds, owing to their versatility and functional group tolerance in modern cross-coupling reactions.

The Strategic Value of the 1,2,2-Trimethylcyclopropyl Group in Drug Design

The unique sp³-rich character and rigid conformation of the 1,2,2-trimethylcyclopropyl group make it an attractive bioisostere for various common functional groups in drug molecules. Its gem-dimethyl substitution pattern can shield adjacent bonds from metabolic attack, thereby enhancing the metabolic stability of the parent molecule. Furthermore, the introduction of this bulky, lipophilic group can significantly impact a compound's binding affinity, selectivity, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

Comparative Analysis of Key Reagent Classes

The two most promising avenues for the introduction of the 1,2,2-trimethylcyclopropyl moiety involve the use of organoboron and organozinc reagents in palladium-catalyzed cross-coupling reactions. The choice between these reagents will often depend on the specific substrate, desired functional group tolerance, and the stage of the synthetic sequence.

Reagent ClassKey ReactionAdvantagesDisadvantages
Organoboron Reagents Suzuki-Miyaura CouplingGenerally stable, easy to handle, and commercially available (for simpler analogues). Tolerant of a wide range of functional groups.[2][3]Can be prone to protodeboronation, especially with sterically hindered or electron-rich systems. May require forcing conditions for hindered substrates.[4]
Organozinc Reagents Negishi CouplingHighly reactive, often leading to higher yields and faster reaction times.[5] Tolerant of many functional groups. Can be prepared in situ.[6]Often air and moisture sensitive, requiring inert atmosphere techniques. Preparation can be substrate-dependent.[7]

I. 1,2,2-Trimethylcyclopropylboronic Acid and its Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and the use of a 1,2,2-trimethylcyclopropylboronic acid or its corresponding boronate ester would be a primary strategy for introducing this moiety.[2][3]

Synthesis of the Reagent

The most direct route to 1,2,2-trimethylcyclopropylboronic acid involves the reaction of the corresponding Grignard reagent with a trialkyl borate, followed by acidic workup. The key challenge lies in the preparation of the Grignard reagent's precursor, 1-bromo-1,2,2-trimethylcyclopropane.

Workflow for the Synthesis of 1,2,2-Trimethylcyclopropylboronic Acid

A 1,2,2-Trimethylcyclopropanecarboxylic Acid B 1-Bromo-1,2,2-trimethylcyclopropane A->B Hunsdiecker Reaction (e.g., HgO, Br2) C 1,2,2-Trimethylcyclopropylmagnesium Bromide B->C Grignard Formation (Mg, THF) D 1,2,2-Trimethylcyclopropylboronic Acid C->D Borylation & Hydrolysis (B(OR)3, then H3O+)

Caption: Synthetic pathway to 1,2,2-trimethylcyclopropylboronic acid.

Experimental Protocol: Synthesis of 1,2,2-Trimethylcyclopropylboronic Acid (Hypothetical)

Disclaimer: The following protocol is adapted from established procedures for the synthesis of unsubstituted cyclopropylboronic acid and has not been validated for the 1,2,2-trimethylcyclopropyl analogue.[2] Steric hindrance from the methyl groups may necessitate longer reaction times or higher temperatures.

Step 1: Synthesis of 1-Bromo-1,2,2-trimethylcyclopropane

This step is analogous to the Hunsdiecker reaction of cyclopropanecarboxylic acid.[8]

  • To a stirred suspension of red mercuric oxide (0.11 mol) in 1,1,2,2-tetrachloroethane (60 mL), add a solution of 1,2,2-trimethylcyclopropanecarboxylic acid (0.20 mol) and bromine (0.20 mol) in tetrachloroethane (50 mL) dropwise at 30-35 °C.

  • Stir the mixture until the evolution of carbon dioxide ceases.

  • Cool the reaction in an ice bath and filter. Wash the filter cake with tetrachloroethane.

  • Dry the combined filtrates over anhydrous calcium chloride and distill to afford 1-bromo-1,2,2-trimethylcyclopropane.

Step 2: Synthesis of 1,2,2-Trimethylcyclopropylboronic Acid

  • Prepare the Grignard reagent by adding a solution of 1-bromo-1,2,2-trimethylcyclopropane in anhydrous THF to magnesium turnings under a nitrogen atmosphere.

  • In a separate flask, cool a solution of trimethyl borate (1.3 eq) in anhydrous THF to -78 °C.

  • Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution. A white precipitate is expected to form.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by the slow addition of 2N HCl and stir for 1 hour.

  • Extract the aqueous layer with an ethereal solvent (e.g., methyl tert-butyl ether).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify by recrystallization or trituration.

Application in Suzuki-Miyaura Coupling

Once prepared, the 1,2,2-trimethylcyclopropylboronic acid can be used in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides.

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq), 1,2,2-trimethylcyclopropylboronic acid (1.3 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like P(Cy)₃, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture and heat to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

II. 1,2,2-Trimethylcyclopropylzinc Reagents

The Negishi coupling offers a highly effective alternative for the formation of C-C bonds, particularly for sterically demanding substrates where the corresponding boronic acid may be less reactive.[5][9]

Synthesis of the Reagent

Organozinc reagents can be prepared from the corresponding organohalide by direct insertion of zinc metal or via transmetalation from an organolithium or Grignard reagent.[7]

Workflow for the Generation and Use of 1,2,2-Trimethylcyclopropylzinc Reagents

A 1-Bromo-1,2,2-trimethylcyclopropane B 1,2,2-Trimethylcyclopropylzinc Bromide A->B Zinc Insertion (Activated Zn, THF) D Coupled Product B->D Negishi Coupling (Pd Catalyst, Ligand) C Aryl/Heteroaryl Halide C->D

Caption: In situ generation and coupling of a 1,2,2-trimethylcyclopropylzinc reagent.

Experimental Protocol: In Situ Generation and Negishi Coupling

Disclaimer: This protocol is based on general procedures for Negishi couplings with alkylzinc reagents and should be optimized for the specific substrates.[6]

  • Activate zinc dust (2.0 eq) by stirring with a catalytic amount of 1,2-dibromoethane in anhydrous THF under a nitrogen atmosphere, followed by the addition of chlorotrimethylsilane.

  • To the activated zinc, add a solution of 1-bromo-1,2,2-trimethylcyclopropane (1.5 eq) in anhydrous THF and stir at room temperature until the organozinc reagent is formed (this can be monitored by GC analysis of quenched aliquots).

  • In a separate flask, dissolve the aryl/heteroaryl halide (1.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 2-5 mol%) in anhydrous THF.

  • Transfer the freshly prepared organozinc solution to the flask containing the aryl halide and catalyst via cannula.

  • Stir the reaction at room temperature or heat as necessary until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Alternative Approaches and Future Perspectives

While organoboron and organozinc reagents represent the most versatile and well-established methods, other approaches for introducing the 1,2,2-trimethylcyclopropyl moiety could be considered:

  • Photoredox Catalysis: Recent advances in photoredox catalysis have enabled novel cyclopropanation reactions under mild conditions.[10][11] The development of a photoredox-mediated method for the transfer of a 1,2,2-trimethylcyclopropyl radical to a suitable acceptor could provide a powerful alternative.

  • Organobismuth Reagents: Recently, organobismuth nucleophiles have been shown to participate in palladium-catalyzed cross-coupling reactions for the installation of cyclopropyl groups under mild, base-free conditions.[1] The synthesis and application of a 1,2,2-trimethylcyclopropylbismuth reagent could be a promising area of investigation.

Conclusion

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(20), 3715-3718.
  • Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9.
  • BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 1-Iodo-2-Methylcyclopropane with Organozinc Reagents.
  • James, D. A., & Stille, J. K. (1986). Mechanisms of the palladium-catalyzed couplings of aryl halides with organotins. Journal of the American Chemical Society, 108(24), 8001-8009.
  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376.
  • Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(19), 7380–7382.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Deng, M. Z., & Chen, L. C. (1998). A convenient synthesis of arylcyclopropanes via palladium-catalyzed cross-coupling reaction of cyclopropylboronic acid with aryl halides. Tetrahedron Letters, 39(42), 7799-7800.
  • Molander, G. A., & Brown, H. C. (1977). A simple, convenient, and general synthesis of alkyl- and aryl-substituted cyclopropylboranes. The Journal of Organic Chemistry, 42(18), 3106-3108.
  • Marsden, S. P., & McGowan, G. (2000). A new route to substituted cyclopropylamines via the Suzuki coupling of cyclopropylboronic acids. Tetrahedron Letters, 41(35), 6775-6778.
  • Wikipedia. (2023, November 29). Negishi coupling. In Wikipedia. [Link]

  • Carboni, B., Pourbaix, C., Carreaux, F., Deleuze, H., & Maillard, B. (1999). Synthesis of new functionalized cyclopropyl boronic esters. Tetrahedron Letters, 40(43), 7979-7983.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved from [Link]

  • Soderquist, J. A., & Rane, A. M. (1993). B-Cyclopropyl-9-borabicyclo[3.3.1]nonane: A new reagent for the stereoselective synthesis of cyclopropyl ketones and for the Suzuki cross-coupling reaction. Tetrahedron Letters, 34(31), 5031-5034.
  • Stolle, A., et al. (2002). Substituted indoles, pharmaceutical compositions containing such indoles and their use as PPAR-g binding agents.
  • Penn State. (2023, August 3). New chemistry makes 'magic' drug improvements easier. UW–Madison News. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
  • Wallace, D. J., & Chen, C. (2002). A new method for the Suzuki coupling of aryl chlorides. Tetrahedron Letters, 43(37), 6989-6992.
  • Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). A new, efficient catalyst system for the Suzuki-Miyaura cross-coupling of aryl chlorides.

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Validation

A Senior Application Scientist's Guide to the Stereochemical Validation of Products from 1,2,2-Trimethylcyclopropyl Boronic Acid

In the landscape of modern drug discovery, the precise control and confirmation of molecular three-dimensional structure are not merely academic exercises; they are fundamental pillars of safety, efficacy, and intellectu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise control and confirmation of molecular three-dimensional structure are not merely academic exercises; they are fundamental pillars of safety, efficacy, and intellectual property. Chiral cyclopropane rings, particularly those derived from versatile building blocks like 1,2,2-trimethylcyclopropyl boronic acid, are increasingly sought-after motifs. Their inherent rigidity and unique conformational properties can impart favorable metabolic stability and binding affinity to drug candidates. However, the very features that make them attractive also present significant challenges in the unambiguous validation of their stereochemistry.

This guide provides a comparative analysis of the primary analytical techniques used to determine the stereochemical integrity of products synthesized from 1,2,2-trimethylcyclopropyl boronic acid. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating analytical systems to ensure the highest degree of scientific integrity.

The Analytical Challenge: Navigating the Stereochemistry of Substituted Cyclopropanes

The 1,2,2-trimethylcyclopropyl moiety introduces multiple stereocenters in a compact and rigid framework. When this unit is incorporated into larger molecules via reactions such as Suzuki-Miyaura coupling or conjugate additions, the potential for diastereomer and enantiomer formation requires rigorous analytical separation and characterization.[1][2] The core challenge lies in distinguishing between subtle spatial arrangements of atoms that can have profound biological consequences. Selecting the appropriate analytical tool is therefore a critical decision point in the synthetic workflow.

Comparative Analysis of Core Analytical Techniques

The validation of stereochemistry is rarely accomplished with a single technique. A multi-pronged approach, leveraging the strengths of different methods, provides the most trustworthy and comprehensive structural elucidation. We will compare the three workhorse techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample. Its universality allows for the analysis of any compound soluble in a suitable solvent system.[3] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality in Method Development: The choice of CSP is the most critical parameter. For boronic acid derivatives and their products, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[3] The selection between normal-phase and reverse-phase chromatography depends on the overall polarity of the analyte. A systematic screening protocol, testing various columns and mobile phase modifiers, is the most efficient path to achieving baseline resolution.[1] For boronic acids specifically, post-column derivatization with agents like alizarin can be used for selective fluorescence detection, significantly enhancing sensitivity and selectivity in complex mixtures.[4][5]

Trustworthiness: A validated chiral HPLC method provides quantitative data on the stereochemical purity of a sample. The self-validating nature of the protocol comes from running a racemic or diastereomeric mixture of the compound to confirm that all stereoisomers are resolved and accounted for.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chiral HPLC excels at quantification, NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution. For cyclopropyl derivatives, the unique chemical environment of the ring protons provides a wealth of structural information.[6][7]

Expert Insights on Experimental Choices:

  • Coupling Constants (J-values): In rigid systems like cyclopropanes, the vicinal coupling constants between protons can help establish their relative orientation (cis or trans). Generally, the cis coupling constant is larger than the trans.[7]

  • Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY and ROESY detect through-space interactions between protons that are close to each other (<5 Å).[8] Observing an NOE between a proton on the cyclopropane ring and a proton on an adjacent substituent can definitively establish their relative orientation. For complex cases, combining experimental quantitative NOE (qNOE) data with DFT calculations of chemical shifts and coupling constants provides a robust framework for configurational verification.[9]

  • Chiral Auxiliaries: To determine enantiomeric excess by NMR, one can use either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) form transient diastereomeric complexes with the enantiomers, causing their NMR signals to resolve into two distinct sets. CDAs (e.g., Mosher's acid chloride) react with the analyte to form stable diastereomers, which will inherently have different NMR spectra. The choice between them depends on the functional groups present in the analyte and the desire for a non-destructive (CSA) versus a potentially more robustly separated (CDA) method.

Single-Crystal X-ray Crystallography

X-ray crystallography is the undisputed gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information on bond lengths, angles, and both relative and absolute stereochemistry.[10][11] It stands as the ultimate arbiter when other methods yield ambiguous results.[11]

The Path to a Definitive Structure: The primary limitation is the need for a single, high-quality crystal.[10] For novel chiral compounds, determining the absolute configuration requires the presence of a heavy atom (e.g., Br, I) to utilize the phenomenon of anomalous dispersion.[12][13] If the molecule itself does not contain a heavy atom, preparing a derivative with one, such as a p-bromobenzoate ester, is a common and effective strategy.[14] The Flack parameter, a value calculated during structure refinement, provides a powerful indicator of the correctness of the assigned absolute configuration; a value near zero for the correct enantiomer is a strong validation point.[12]

Data Summary: A Head-to-Head Comparison

TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageKey Limitation
Chiral HPLC Enantiomeric excess (ee), Diastereomeric ratio (dr)Low (µg-mg), solutionHighQuantitative purity assessmentProvides no structural information on its own
NMR Spectroscopy Relative stereochemistry, structural connectivity, ee/dr with chiral auxiliariesModerate (mg), solutionMediumRich structural data in solution stateAbsolute configuration not directly determined
X-ray Crystallography Absolute and relative stereochemistry, bond lengths/anglesLow (mg), but requires a single crystalLowUnambiguous 3D structure proof[10]Crystal growth can be a major bottleneck[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Stereochemical Purity

This protocol outlines a systematic approach to developing a separation method for a novel product derived from 1,2,2-trimethylcyclopropyl boronic acid.

  • Analyte Preparation: Prepare a ~1 mg/mL stock solution of the analyte in a suitable solvent (e.g., isopropanol, acetonitrile). If available, prepare a solution of a non-chiral analog or a racemic mixture to aid in peak identification.

  • Column Screening: Begin with polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® IA, IB, and IC.

  • Mobile Phase Screening (Normal Phase):

    • Start with a simple mobile phase system, typically a mixture of hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).

    • Begin with an isocratic elution (e.g., 90:10 Hexane:IPA) and a flow rate of 1 mL/min.

    • If no separation is observed, systematically vary the alcohol content (e.g., to 80:20, 95:5).

    • Small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can dramatically improve peak shape and resolution.

  • Mobile Phase Screening (Reverse Phase):

    • Use a mobile phase system of acetonitrile (MeCN) or methanol (MeOH) and water, often with a buffer like formic acid or ammonium acetate.[1][15]

    • Screen a gradient from high organic to high aqueous content.

  • Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Validation: Inject a known racemic or diastereomeric mixture to confirm the retention times of all stereoisomers and validate the method's ability to separate them.

Protocol 2: Determination of Enantiomeric Excess using ¹H NMR with a Chiral Solvating Agent (CSA)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product into a clean NMR tube. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the sample alone. Identify a well-resolved proton signal that is representative of the molecule.

  • Introduce the CSA: Add a small, sub-stoichiometric amount (e.g., 0.2 equivalents) of a suitable CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) directly to the NMR tube.

  • Titration and Spectral Acquisition: Gently mix the sample and acquire a new ¹H NMR spectrum. Observe for splitting of the target proton signal into two distinct signals, representing the two diastereomeric solvated complexes.

  • Optimize Resolution: Continue to add small aliquots of the CSA, acquiring a spectrum after each addition, until the maximum separation of the two signals is achieved. Typically, 1-2 equivalents are sufficient. Avoid adding a large excess, which can cause line broadening.

  • Quantification: Integrate the two separated signals. The enantiomeric excess (ee) is calculated as: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Visualization of Workflows

Decision Tree for Stereochemical Analysis

start Need to Validate Stereochemistry is_pure Is the sample a single stereoisomer? start->is_pure need_absolute Is absolute configuration required? is_pure->need_absolute Yes hplc Chiral HPLC for ee/dr is_pure->hplc No crystal Can you grow a single crystal? need_absolute->crystal Yes nmr NMR (NOE, J-coupling) for relative stereochemistry need_absolute->nmr No xray X-ray Crystallography crystal->xray Yes deriv Derivatize with heavy atom and attempt crystallization crystal->deriv No hplc->need_absolute nmr->hplc Confirm Purity nmr_csa NMR with Chiral Auxiliaries deriv->xray cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization cluster_val Validation prep Prepare Analyte (~1 mg/mL) col_screen Column Screening (e.g., IA, IB, IC) prep->col_screen np_screen Normal Phase (Hexane/Alcohol) col_screen->np_screen rp_screen Reverse Phase (ACN/Water) col_screen->rp_screen optimize Fine-tune: - Mobile Phase Ratio - Flow Rate - Temperature np_screen->optimize rp_screen->optimize validate Inject Racemic Standard Confirm Resolution optimize->validate

Caption: Systematic workflow for developing a robust chiral HPLC separation method.

Conclusion

The validation of stereochemistry for products of 1,2,2-trimethylcyclopropyl boronic acid is a non-trivial but essential task in chemical and pharmaceutical development. A successful strategy does not rely on a single "best" method but rather on the intelligent application of complementary techniques. Chiral HPLC provides the quantitative measure of purity, NMR spectroscopy reveals the relative stereochemistry in the solution state, and X-ray crystallography offers the ultimate, unambiguous proof of the absolute three-dimensional structure. By understanding the principles, advantages, and limitations of each technique, researchers can design a self-validating workflow that ensures the stereochemical integrity of their molecules, paving the way for successful downstream applications.

References

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  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
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  • Li, Z., et al. (2024). Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters. PubMed. Available from: [Link]

  • American Chemical Society. (2025). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available from: [Link]

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  • Houk, K. N., & Seebach, D. (Eds.). (1995). Stereochemistry. In Houben-Weyl Methods of Organic Chemistry, Vol. E21a. Georg Thieme Verlag.
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Comparative

A Guide to the Characterization of Unexpected Products from 1,2,2-Trimethylcyclopropyl Boronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern synthetic chemistry, cyclopropyl motifs are of paramount importance, frequently integr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, cyclopropyl motifs are of paramount importance, frequently integrated into pharmacologically active molecules to modulate their physicochemical and biological properties.[1] Among the various methods to introduce this strained ring system, the Suzuki-Miyaura cross-coupling reaction using cyclopropyl boronic acids stands out for its versatility and functional group tolerance.[2] This guide focuses on 1,2,2-trimethylcyclopropyl boronic acid, a seemingly straightforward building block that can, under certain conditions, lead to unexpected and intriguing chemical transformations. Herein, we provide an in-depth analysis of the potential for unexpected product formation, a comparison with alternative reagents, and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Intended Pathway: Suzuki-Miyaura Cross-Coupling

1,2,2-Trimethylcyclopropyl boronic acid is primarily designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1,2,2-trimethylcyclopropyl moiety onto aromatic, heteroaromatic, or vinylic scaffolds. The catalytic cycle, illustrated below, proceeds through oxidative addition, transmetalation, and reductive elimination to furnish the desired coupled product.[2]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination Ar-X Aryl/Vinyl Halide (Ar-X) R-B(OH)2 1,2,2-Trimethylcyclopropyl Boronic Acid (R-B(OH)2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The gem-dimethyl substitution on the cyclopropyl ring of 1,2,2-trimethylcyclopropyl boronic acid introduces significant steric hindrance. While this can influence reaction kinetics, the inherent stability of the cyclopropyl ring is generally expected to be maintained throughout the catalytic cycle. Indeed, cyclopropyl boronic acids are known to be relatively stable towards protodeboronation, a common side reaction for many other boronic acids.[3][4]

The Unexpected Pathway: Ring-Opening via 1,2-Metalate Rearrangement

Despite the general stability of the cyclopropane ring, highly substituted cyclopropyl boronic esters can undergo unexpected ring-opening reactions, particularly when activated by strong bases or certain reagents. A key mechanistic pathway for such transformations is the 1,2-metalate rearrangement.[5][6] This process involves the formation of a boronate "ate" complex, followed by migration of one of the cyclopropyl carbon-carbon bonds to the boron atom, leading to a ring-opened product.

While typically initiated by strong organolithium reagents, the principles of this rearrangement are crucial for understanding potential side reactions even under Suzuki-Miyaura conditions, where a boronate species is formed in the presence of a base.[5][6][7] The presence of the gem-dimethyl group in 1,2,2-trimethylcyclopropyl boronic acid could potentially influence the propensity for such rearrangements.

Ring_Opening cluster_0 Formation of Boronate 'ate' Complex cluster_1 1,2-Metalate Rearrangement and Ring Opening cluster_2 Potential Products after Workup A 1,2,2-Trimethylcyclopropyl Boronic Ester C Boronate 'ate' Complex A->C + Nu- B Nucleophile (e.g., Nu-) D Transition State C->D Rearrangement E Ring-Opened Boronic Ester D->E F Homoallylic Alcohol E->F Oxidative Workup

Figure 2: Proposed mechanism for the ring-opening of a substituted cyclopropyl boronic ester via a 1,2-metalate rearrangement.

It is important to note that for some cyclopropyl systems, the 1,2-metalate rearrangement is disfavored due to the high strain in the transition state. However, the specific substitution pattern of 1,2,2-trimethylcyclopropyl boronic acid could alter this energy landscape.

Characterization of Potential Unexpected Products

Should a ring-opening event occur, the resulting product would likely be a homoallylic alcohol after oxidative workup, or a corresponding homoallylic coupled product if the rearrangement happens on a palladium intermediate. The characterization of such products would rely on a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The disappearance of the characteristic high-field cyclopropyl protons and the appearance of signals in the olefinic region (typically 5-6 ppm) and signals for a new methyl group attached to a double bond would be indicative of ring opening.

  • ¹³C NMR Spectroscopy: The disappearance of the cyclopropyl carbons and the appearance of new sp² hybridized carbon signals would provide further evidence.

  • Mass Spectrometry: The molecular weight of the ring-opened product would be identical to that of the expected cyclopropyl-containing product, but its fragmentation pattern would be significantly different.

Performance Comparison with Alternatives

To mitigate the risk of unexpected ring-opening or to access different reactivity, researchers can consider several alternatives to 1,2,2-trimethylcyclopropyl boronic acid.

Reagent/MethodAdvantagesDisadvantages
1,2,2-Trimethylcyclopropyl Boronic Acid Commercially available; direct introduction of the substituted cyclopropyl group.Potential for ring-opening under certain conditions; steric hindrance can slow down the reaction.
Unsubstituted Cyclopropyl Boronic Acid Less sterically hindered, potentially leading to faster reactions; lower risk of rearrangement.[1]Does not provide the desired substitution pattern.
Potassium (1,2,2-trimethylcyclopropyl)trifluoroborate Often more stable than the corresponding boronic acid; can be used directly in Suzuki-Miyaura couplings.May require specific conditions for efficient coupling.
Cyclopropanation of an Alkene Precursor Provides access to a wide range of substituted cyclopropanes.Requires a multi-step synthesis; may not be suitable for all substrates.

Experimental Protocols

The following protocols provide a starting point for both the standard Suzuki-Miyaura coupling and for an investigative reaction to probe for potential unexpected products.

Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid

A reliable method for the synthesis of cyclopropyl boronic acids involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate.[1] This can be adapted for the synthesis of the title compound from the corresponding 1-bromo-1,2,2-trimethylcyclopropane.

Experimental Workflow:

Synthesis_Workflow A 1-Bromo-1,2,2-trimethylcyclopropane C Grignard Reagent Formation (in THF) A->C B Magnesium Turnings B->C E Reaction with Borate (at -78 °C) C->E D Triisopropyl Borate D->E F Acidic Workup (e.g., aq. HCl) E->F G 1,2,2-Trimethylcyclopropyl Boronic Acid F->G

Figure 3: Workflow for the synthesis of 1,2,2-trimethylcyclopropyl boronic acid.

Step-by-Step Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Add a solution of 1-bromo-1,2,2-trimethylcyclopropane in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

  • Slowly add a solution of triisopropyl borate in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or chromatography.

Standard Suzuki-Miyaura Coupling Protocol

Reaction Scheme:

Ar-X + 1,2,2-trimethylcyclopropyl boronic acid --(Pd catalyst, base, solvent)--> Ar-(1,2,2-trimethylcyclopropyl)

Step-by-Step Protocol:

  • To a reaction vessel, add the aryl halide (1.0 equiv), 1,2,2-trimethylcyclopropyl boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Investigative Protocol for Unexpected Ring-Opened Products

To investigate the potential for ring-opening, more forcing conditions or the use of a stronger base might be employed.

Step-by-Step Protocol:

  • Follow the standard Suzuki-Miyaura protocol (5.2), but use a stronger base such as potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu).

  • Alternatively, increase the reaction temperature and prolong the reaction time.

  • After the reaction, carefully analyze the crude reaction mixture by ¹H NMR and LC-MS to screen for the presence of any olefinic protons or products with the same mass but different retention times as the expected product.

  • If potential ring-opened products are detected, perform a preparative separation (e.g., preparative TLC or HPLC) to isolate the unexpected product for full characterization (¹H NMR, ¹³C NMR, HRMS, etc.).

Conclusion

1,2,2-trimethylcyclopropyl boronic acid is a valuable reagent for the introduction of a sterically hindered cyclopropyl group. While generally stable, the potential for unexpected ring-opening reactions via a 1,2-metalate rearrangement should not be overlooked, particularly under harsh reaction conditions. A thorough understanding of the underlying mechanistic possibilities, careful reaction monitoring, and detailed product characterization are paramount to achieving the desired synthetic outcomes. By considering the alternative reagents and employing the provided experimental protocols, researchers can navigate the complexities of using this intriguing building block and unlock its full potential in their synthetic campaigns.

References

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  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PubMed Central. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications. [Link]

  • Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]

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